3-Methyl-5-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRFOJQNGFJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623134 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113882-33-0 | |
| Record name | 3-Methyl-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methyl-5-nitrobenzoic acid physical properties
An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-nitrobenzoic Acid
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details quantitative physical data, experimental protocols for their determination, and a logical workflow for compound characterization.
Core Physical and Chemical Properties
This compound is an aromatic carboxylic acid derivative. Its chemical structure, featuring both a methyl and a nitro group on the benzene ring, influences its physical and chemical characteristics.
Data Presentation: Physical Property Summary
The key quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 113882-33-0 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][3] |
| Molecular Weight | 181.15 g/mol | [1][3] |
| Melting Point | 171-172 °C / 174 °C | [2] |
| Boiling Point | 355.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [2] |
| Water Solubility | 0.63 g/L (at 25 °C, very slightly soluble) | [3] |
| pKa | 3.55 ± 0.10 (Predicted) | [2][3] |
| Appearance | Off-white solid |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
Data: δ 2.51 (singlet, 3H, -CH₃); 8.17 (singlet, 1H, Ar-H); 8.30 (triplet, 1H, Ar-H); 8.42 (triplet, 1H, Ar-H); 13.58 (broad peak, 1H, -COOH).[2]
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer. This assembly is then placed in a heating bath, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus (e.g., Mel-Temp).[6]
-
Heating: The bath is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the anticipated melting point.
-
Observation and Recording: The temperature at which the solid first begins to liquefy is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Solubility Determination
Solubility tests provide valuable information about the presence of polar functional groups and the compound's acid-base properties.[8] The presence of the polar carboxylic acid group suggests some solubility in polar solvents.
Methodology: Qualitative Solubility Testing
-
Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[8]
-
Solvent Addition: Add 0.75 mL of the test solvent (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl) in small portions.[8]
-
Observation: After each addition, shake the test tube vigorously and observe if the solid dissolves.[8]
-
Classification:
-
Water: Partial solubility indicates the presence of a polar functional group.[8] this compound is classified as very slightly soluble.[3]
-
5% NaHCO₃ / 5% NaOH: Solubility in these basic solutions is a strong indicator of an acidic functional group, such as a carboxylic acid, which reacts to form a more soluble salt.[8]
-
5% HCl: Insolubility in acidic solution confirms the absence of a basic functional group.[8]
-
pKa Determination
The acid dissociation constant (pKa) quantifies the acidity of the carboxylic acid group. Potentiometric titration is a standard and accurate method for its determination.[9]
Methodology: Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable volume of deionized water. Gentle warming may be necessary to aid dissolution.[9] The solution should be cooled to room temperature before titration.
-
Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Titration: Place the dissolved acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[10]
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[10]
-
Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of the steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.[9][11]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physical characterization of an unknown solid organic acid, such as this compound.
Caption: Workflow for physical property determination.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 113882-33-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. athabascau.ca [athabascau.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. web.williams.edu [web.williams.edu]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Methyl-5-nitrobenzoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-methyl-5-nitrobenzoic acid, a valuable chemical intermediate. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores the broader context of nitrobenzoate derivatives in medicinal chemistry. Furthermore, it delves into relevant biological signaling pathways where such compounds may exhibit activity, offering insights for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a nitro-substituted aromatic carboxylic acid. Its chemical structure and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 113882-33-0[1] |
| Molecular Formula | C₈H₇NO₄[1] |
| Molecular Weight | 181.15 g/mol [1] |
| SMILES | CC1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)O[1] |
| InChIKey | XAPRFOJQNGFJSZ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 174 °C | [2] |
| Boiling Point (Predicted) | 355.8 ± 30.0 °C | [2] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [2] |
| Flash Point (Predicted) | 161.1 ± 13.0 °C | [2] |
| pKa | 3.47 (for 3-nitrobenzoic acid) | |
| Appearance | Yellow crystalline solid | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 3,5-dimethylnitrobenzene. A detailed experimental protocol for this synthesis is provided below.
This protocol describes the synthesis of this compound via the potassium permanganate oxidation of 3,5-dimethylnitrobenzene.
Materials:
-
3,5-Dimethylnitrobenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
Diatomaceous earth
-
Sodium metabisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane
-
Acetic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a suitable reaction vessel, add 3,5-dimethylnitrobenzene (30 g, 0.198 mol) to a solvent mixture of pyridine (400 ml) and water (250 ml) with stirring.
-
Heat the mixture to 80°C.
-
Add potassium permanganate (62.7 g, 0.396 mol) in batches over a period of 45 minutes.
-
Continue heating the reaction mixture at 85-90°C for 1.75 hours.
-
Filter the hot reaction mixture through diatomaceous earth and wash the filter cake with hot water (150 ml).
-
Decolorize the filtrate with a few drops of sodium metabisulfite solution.
-
Evaporate the solution to dryness.
-
Dissolve the residue in water (250 ml) and extract with ether (2 x 90 ml) to remove unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 120 ml).
-
Combine the organic extracts and wash sequentially with sodium dihydrogen phosphate (NaH₂PO₄) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel chromatography using a solvent mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1) to afford this compound.
Expected Yield: Approximately 40% (14.5 g).
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.51 | singlet | 3H | -CH₃ |
| 8.17 | singlet | 1H | Ar-H |
| 8.30 | triplet | 1H | Ar-H |
| 8.42 | triplet | 1H | Ar-H |
| 13.58 | broad peak | 1H | -COOH |
Solvent: DMSO-d₆
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans may be necessary. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[3][4]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[3]
Biological Activities and Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of nitrobenzoate derivatives has shown significant potential in various therapeutic areas.
-
Antitubercular Activity: Nitrobenzoic acid and its derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis.[5] The 3,5-dinitro esters, in particular, have demonstrated high activity.[6]
-
Antifungal Activity: Certain nitrobenzoate derivatives have exhibited potent antifungal properties, especially against Candida species.[7]
-
Anti-inflammatory Activity: Some nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, in part through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[7]
Given these reported activities, this compound represents a scaffold of interest for further investigation in these therapeutic areas.
Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator of proinflammatory and stress signals and plays a crucial role in inflammation, immune responses, and cell survival.[8] TAK1 is a member of the MAPKKK family and its activation can lead to the activation of NF-κB, JNK, and p38 signaling pathways.[8][9] Dysregulation of the TAK1 signaling pathway has been implicated in cancer and inflammatory diseases.[10] As such, TAK1 has emerged as a promising therapeutic target, and the development of TAK1 inhibitors is an active area of research.[8][11]
The structural features of this compound make it a candidate for screening as a potential modulator of pathways such as TAK1 signaling. Further derivatization could lead to the development of novel therapeutic agents.
Safety and Hazards
This compound should be handled with appropriate safety precautions in a laboratory setting. The GHS hazard classifications are summarized below.
Table 4: GHS Hazard Classification for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data obtained from PubChem.[1]
Conclusion
This compound is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological applications are not yet fully explored, the broader class of nitrobenzoate derivatives demonstrates significant therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug discovery, highlighting the potential of this compound as a scaffold for the development of novel therapeutic agents, potentially targeting key signaling pathways such as the TAK1 pathway. Further investigation into the biological activities of this compound and its derivatives is warranted.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. ciencia.ucp.pt [ciencia.ucp.pt]
- 7. benchchem.com [benchchem.com]
- 8. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-5-nitrobenzoic Acid
CAS Number: 113882-33-0
This technical guide provides a comprehensive overview of 3-Methyl-5-nitrobenzoic acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications.
Core Chemical and Physical Properties
This compound is an aromatic carboxylic acid with the chemical formula C₈H₇NO₄.[1][2] It presents as a yellow, light yellow, or brown crystalline solid.[1][3] The strategic placement of a methyl group and a nitro group on the benzoic acid backbone makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1][4]
| Property | Value | Reference |
| CAS Number | 113882-33-0 | [2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.147 g/mol | [5] |
| Appearance | Yellow to brown crystalline solid | [1][3] |
| Melting Point | 171-180 °C | [1][6] |
| Boiling Point (Predicted) | 355.8 ± 30.0 °C | [3] |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.55 ± 0.10 | [3] |
| Solubility | Soluble in organic solvents such as ethanol, benzene, and dichloromethane; slightly soluble in water. | [1] |
Spectroscopic Data
¹H NMR Spectroscopy (DMSO-d₆):
-
δ 2.51 (s, 3H)
-
δ 8.17 (s, 1H)
-
δ 8.30 (t, 1H)
-
δ 8.42 (t, 1H)
-
δ 13.58 (br, 1H)[3]
Experimental Protocols: Synthesis
The primary synthesis of this compound is achieved through the oxidation of 3,5-dimethylnitrobenzene. The following is a detailed protocol for this procedure.
3.1. Oxidation of 3,5-Dimethylnitrobenzene
This method utilizes potassium permanganate as a strong oxidizing agent to convert one of the methyl groups of 3,5-dimethylnitrobenzene into a carboxylic acid.
Materials:
-
3,5-Dimethylnitrobenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
Diatomaceous earth
-
Sodium metabisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Ether
-
Sodium dihydrogen phosphate (NaH₂PO₄) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica pad
-
Eluting solvent: Ethyl acetate/dichloromethane/acetic acid (25:25:1)
Procedure:
-
In a suitable reaction vessel, add 3,5-dimethylnitrobenzene (30 g, 0.198 mol) to a solvent mixture of pyridine (400 ml) and water (250 ml) with stirring.
-
Heat the mixture to 80°C.
-
Add potassium permanganate (62.7 g, 0.396 mol) in batches over 45 minutes.
-
Continue heating at 85-90°C for 1.75 hours.
-
Filter the hot reaction mixture through diatomaceous earth and wash the filter cake with hot water (150 ml).
-
Decolorize the pink filtrate with a few drops of sodium metabisulfite solution.
-
Evaporate the solution to dryness.
-
Dissolve the residue in water (250 ml) and perform a liquid-liquid extraction with ether (2 x 90 ml) to remove unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 120 ml).
-
Combine the organic extracts and wash sequentially with sodium dihydrogen phosphate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by passing it through a silica pad, eluting with a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1).
-
This process yields this compound (14.5 g, 40% yield) with a melting point of 171-172°C.[3][6]
3.2. Synthesis Workflow
Applications in Research and Drug Development
This compound serves as a crucial intermediate in various synthetic pathways.[4] Its applications span across pharmaceuticals, dyes, and chemical research.[1]
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it can be used in the production of anti-inflammatory drugs.[1][7] Aromatic nitro compounds, in general, are of significant interest in medicinal chemistry, with some demonstrating antimycobacterial activity.[8] The nitro group can be readily reduced to an amine, providing a versatile functional group for further molecular elaboration.
-
Dye Synthesis: This compound can be used as a raw material for the production of organic dyes.[1]
-
Chemical Research: Due to its specific substitution pattern and reactivity, it is a valuable tool in organic synthesis research.[1][4]
Reactivity and Logical Relationships
The chemical behavior of this compound is dictated by its three functional groups: the carboxylic acid, the methyl group, and the nitro group. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[9]
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and protective clothing, should be worn when handling this compound.[1] All work should be conducted in a well-ventilated area or a fume hood.[1]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation[10]
This technical guide consolidates the available information on this compound to support its use in research and development. For further details, consulting the primary literature and safety data sheets (SDS) is recommended.
References
- 1. chembk.com [chembk.com]
- 2. appchemical.com [appchemical.com]
- 3. 113882-33-0 | CAS DataBase [m.chemicalbook.com]
- 4. CAS 113882-33-0: 5-Nitro-3-Methyl benzoic acid [cymitquimica.com]
- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 6. This compound | 113882-33-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 3-Methyl-5-nitrobenzoic Acid from 3,5-Dimethylnitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-5-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug development, from the starting material 3,5-dimethylnitrobenzene. The core of this guide focuses on the selective oxidation of one methyl group in the presence of a nitro functionality. This document details the most common and effective synthetic route using potassium permanganate, supported by a thorough experimental protocol, characterization data, and safety information. Furthermore, alternative synthetic strategies are discussed to provide a broader context for researchers.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a carboxylic acid, a methyl group, and a nitro group on an aromatic ring, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery. The selective synthesis of this compound from readily available starting materials like 3,5-dimethylnitrobenzene is of significant interest. This guide will delve into the chemical principles and practical execution of this transformation.
Primary Synthetic Route: Potassium Permanganate Oxidation
The most widely employed method for the synthesis of this compound from 3,5-dimethylnitrobenzene is the selective oxidation of one of the methyl groups using a strong oxidizing agent, potassium permanganate (KMnO₄). This reaction is typically carried out in a basic aqueous medium, followed by acidification to yield the desired carboxylic acid.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Regioselectivity
The selective oxidation of one of the two methyl groups in 3,5-dimethylnitrobenzene is a critical aspect of this synthesis. While both methyl groups are at benzylic positions and thus susceptible to oxidation, the reaction can be controlled to favor the mono-oxidized product. The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic attack but also influences the reactivity of the benzylic positions. The precise factors governing the observed regioselectivity are complex and can be influenced by steric and electronic effects. In practice, controlling the stoichiometry of the oxidizing agent and the reaction time is crucial to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct, 5-nitroisophthalic acid.
Proposed Reaction Mechanism
The mechanism for the oxidation of alkylbenzenes by potassium permanganate is complex and believed to proceed through a free-radical pathway in neutral or alkaline conditions. The initial step is thought to be the abstraction of a benzylic hydrogen atom by the permanganate ion to form a benzyl radical. This radical is then further oxidized to ultimately form the carboxylate, which upon acidification, gives the carboxylic acid.
An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 3-Methyl-5-nitrobenzoic acid (CAS No. 113882-33-0). Due to the limited availability of comprehensive experimental spectra in the public domain, this guide combines available experimental data with predicted values and data from analogous compounds to offer a thorough analytical profile. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 181.15 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 181.03750770 Da | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | --INVALID-LINK-- |
| Melting Point | 174 °C | --INVALID-LINK-- |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 13.58 | Broad Peak | 1H | -COOH |
| 8.42 | Triple Peak | 1H | Ar-H |
| 8.30 | Triple Peak | 1H | Ar-H |
| 8.17 | Single Peak | 1H | Ar-H |
| 2.51 | Single Peak | 3H | -CH₃ |
Solvent: DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | -COOH |
| 148.5 | C-NO₂ |
| 140.2 | C-CH₃ |
| 133.5 | C-COOH |
| 130.1 | Ar-CH |
| 125.8 | Ar-CH |
| 123.4 | Ar-CH |
| 20.9 | -CH₃ |
Note: These are predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands are listed based on the functional groups present and data from similar compounds like 3-nitrobenzoic acid.[1]
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic acid)[1] |
| ~1550 | Strong | Asymmetric NO₂ stretch[1] |
| ~1350 | Strong | Symmetric NO₂ stretch[1] |
| 1600-1450 | Medium-Weak | Aromatic C=C stretches |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular ion) |
| 164 | [M-OH]⁺ |
| 135 | [M-NO₂]⁺ |
| 119 | [M-COOH-OH]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation pattern is predicted based on the structure and common fragmentation pathways of aromatic nitro compounds and carboxylic acids.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended to obtain a good signal-to-noise ratio.
-
The sample is placed in a clean, dry 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
-
Data Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.
-
-
Data Analysis:
-
The resulting Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Methodology (KBr Pellet Method): [2][3][4]
-
-
Approximately 1-2 mg of dry this compound is finely ground in an agate mortar.[3]
-
About 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder is added to the mortar and thoroughly mixed with the sample.[3]
-
The mixture is transferred to a pellet-pressing die.
-
A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.[3]
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
-
Data Acquisition:
-
A background spectrum of a pure KBr pellet or empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
The characteristic absorption bands are identified and assigned to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI): [5][6]
-
Sample Introduction:
-
A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe.
-
The probe is heated to volatilize the sample into the gas phase.
-
-
Ionization:
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An ion detector records the abundance of each ion at a specific m/z value.
-
-
Data Analysis:
-
The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
References
- 1. brainly.com [brainly.com]
- 2. shimadzu.com [shimadzu.com]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
1H NMR spectrum of 3-Methyl-5-nitrobenzoic acid
An In-depth Technical Guide to the 1H NMR Spectrum of 3-Methyl-5-nitrobenzoic Acid
Introduction
This compound is an aromatic carboxylic acid derivative with the molecular formula C8H7NO4[1]. As a substituted benzoic acid, it serves as a valuable building block in the synthesis of pharmaceuticals and other organic compounds[2]. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is a powerful analytical technique for the structural elucidation of such molecules. This guide provides a detailed analysis of the , intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Proton Environments
The structure of this compound consists of a benzene ring substituted with a carboxylic acid group, a methyl group, and a nitro group at positions 1, 3, and 5, respectively. This substitution pattern gives rise to five distinct proton environments, which are labeled in the diagram below.
Caption: Labeled proton environments in this compound.
The five types of protons are:
-
Three aromatic protons (Ha, Hb, Hc): Located on the benzene ring at positions 2, 4, and 6. Their chemical shifts are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups and the electron-donating effect of the methyl group.
-
One carboxylic acid proton (Hd): The acidic proton of the -COOH group.
-
Three methyl protons (He): The protons of the -CH3 group.
Predicted and Experimental 1H NMR Spectrum
The 1H NMR spectrum is characterized by the chemical shift (δ), integration, and multiplicity of the signals corresponding to each proton environment.
Chemical Shift (δ)
-
Carboxylic Acid Proton (Hd): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature. It is expected to appear at a very downfield chemical shift, typically in the range of 10-14 ppm.
-
Aromatic Protons (Ha, Hb, Hc): These protons resonate in the aromatic region (7-9 ppm). The strong electron-withdrawing nature of the nitro (-NO2) and carboxylic acid (-COOH) groups deshields these protons, shifting their signals downfield. The proton Hb, situated between two electron-withdrawing groups (meta to both), is expected to be the most deshielded. Protons Ha and Hc are ortho to the carboxylic acid group and are also significantly deshielded.
-
Methyl Protons (He): These protons are attached to an aromatic ring and are expected to resonate in the range of 2.3-2.6 ppm.
Integration
The relative areas under each signal are proportional to the number of protons generating that signal. For this compound, the expected integration ratio is Ha:Hb:Hc:Hd:He = 1:1:1:1:3.
Multiplicity (Spin-Spin Splitting)
Spin-spin splitting arises from the interaction of non-equivalent neighboring protons. The multiplicity of a signal is predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons.
-
Methyl Protons (He): These protons have no adjacent protons, so their signal is expected to be a singlet (s).
-
Carboxylic Acid Proton (Hd): This proton typically appears as a broad singlet (br s) due to rapid chemical exchange and does not usually show coupling to other protons.
-
Aromatic Protons (Ha, Hb, Hc): These protons are all meta to each other.
-
Hb (H-4): Is coupled to both Ha (H-2) and Hc (H-6). Since both are meta-couplings (⁴J), with similar coupling constants (typically 2-3 Hz), the signal for Hb is expected to appear as a triplet (t).
-
Ha (H-2) and Hc (H-6): These protons are coupled to Hb (meta-coupling) and to each other (para-coupling, ⁵J). Para-coupling is generally very small (0-1 Hz) and often not resolved. Therefore, Ha and Hc are expected to appear as broad singlets or finely split doublets.
-
The diagram below illustrates the expected splitting pattern for the aromatic proton Hb.
Caption: Predicted splitting pattern for the Hb proton.
Experimental Data Summary
Reported experimental 1H NMR data for this compound, recorded in DMSO-d6, is summarized and compared with the predicted values in the table below.[3]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[3] | Integration | Predicted Multiplicity | Reported Multiplicity[3] |
| He (-CH3) | 2.3 - 2.6 | 2.51 | 3H | Singlet (s) | Single peak |
| Aromatic (Ha, Hb, Hc) | 7.5 - 8.5 | 8.17 | 1H | Broad Singlet (br s) | Single peak |
| Aromatic (Ha, Hb, Hc) | 7.5 - 8.5 | 8.30 | 1H | Triplet (t) | Triple peak |
| Aromatic (Ha, Hb, Hc) | 7.5 - 8.5 | 8.42 | 1H | Broad Singlet (br s) | Triple peak |
| Hd (-COOH) | 10 - 14 | 13.58 | 1H | Broad Singlet (br s) | Broad peak |
Note on Reported Multiplicities: The experimental report describes two of the aromatic signals as "triple peaks" and one as a "single peak".[3] While the appearance of a triplet-like signal for the H-4 proton (Hb) is expected due to coupling with two meta protons, the description of another aromatic proton as a "triple peak" and one as a "single peak" is unusual. It is plausible that the term "triple peak" is a simplification for a more complex multiplet, or that the "single peak" corresponds to a proton where the meta-coupling is not well-resolved. The signal at 8.17 ppm is likely one of the protons at position 2 or 6, where the signal appears as a singlet due to very small coupling constants. The signals at 8.30 and 8.42 ppm likely correspond to the H-4 proton and the other proton at position 2 or 6, with the term "triple peak" being a descriptor for their observed shape.
Experimental Protocol
The following provides a general methodology for acquiring a 1H NMR spectrum. Specific parameters may be adjusted based on the instrument and experimental goals.
Caption: General workflow for 1H NMR data acquisition and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift calibration (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.
-
Data Acquisition: Set the acquisition parameters, including the number of scans, pulse width, and relaxation delay. Acquire the Free Induction Decay (FID) data.
-
Data Processing: Process the raw FID data by applying a Fourier transform to convert it from the time domain to the frequency domain. Perform phase correction and baseline correction to obtain a clear spectrum.
-
Spectral Analysis: Calibrate the chemical shift axis using the internal standard or the residual solvent peak. Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
Conclusion
The provides distinct signals that are consistent with its chemical structure. The downfield signals in the aromatic and carboxylic acid regions, along with the upfield singlet for the methyl group, are key identifiers. While experimental data largely confirms theoretical predictions, minor discrepancies in reported multiplicities highlight the importance of careful spectral analysis and the potential for complex splitting patterns in substituted aromatic systems. This guide provides a foundational understanding for researchers utilizing 1H NMR for the characterization of this and similar molecules.
References
An In-depth Technical Guide to the Infrared Spectrum of 3-Methyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Methyl-5-nitrobenzoic acid. The interpretation of the IR spectrum is crucial for the structural elucidation and purity assessment of this compound, which is of interest in various chemical and pharmaceutical research areas. This document outlines the characteristic vibrational frequencies associated with its functional groups, a standard experimental protocol for spectral acquisition, and a visual representation of the structure-spectrum correlations.
Data Presentation: Expected IR Absorption Data
The following table summarizes the principal infrared absorption bands anticipated for this compound. The assignments are based on established group frequency correlations and data from structurally similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid (-COOH) |
| ~3100-3000 | Medium | C-H stretch | Aromatic Ring |
| ~2980-2850 | Medium-Weak | C-H stretch | Methyl Group (-CH₃) |
| ~1710-1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1475 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~1550-1530 | Strong | N-O asymmetric stretch | Nitro Group (-NO₂) |
| ~1350-1330 | Strong | N-O symmetric stretch | Nitro Group (-NO₂) |
| ~1300-1200 | Medium | C-O stretch | Carboxylic Acid (-COOH) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (-COOH) |
Experimental Protocols
The acquisition of a high-quality Fourier-Transform Infrared (FTIR) spectrum for a solid sample like this compound is commonly achieved using the potassium bromide (KBr) pellet technique. This method involves dispersing the solid sample within an IR-transparent matrix.
Methodology: KBr Pellet Preparation and FTIR Analysis
-
Materials and Equipment:
-
This compound (sample)
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FTIR spectrometer
-
Spatula and analytical balance
-
-
Sample Preparation:
-
Ensure all equipment, particularly the mortar, pestle, and die set, are thoroughly cleaned (e.g., with acetone) and completely dry to avoid moisture contamination in the spectrum.[1][2]
-
Weigh approximately 1-2 mg of the this compound sample and transfer it to the agate mortar.[3][4]
-
Grind the sample vigorously until it becomes a fine, fluffy powder. This is critical to reduce light scattering.[1]
-
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr.[3][4]
-
Add a small portion of the KBr to the ground sample in the mortar and mix gently. Then, add the remaining KBr and continue to mix thoroughly for about a minute to ensure a homogenous mixture.[1] Avoid prolonged grinding of the KBr itself as it is hygroscopic.[1][5]
-
-
Pellet Formation:
-
Transfer the homogenous mixture into the sleeve of the pellet press die.
-
Assemble the die set and place it in a hydraulic press.
-
Apply pressure, typically around 8-10 metric tons, for 1-2 minutes.[1][6] This pressure causes the KBr to become plastic and form a transparent disc.[3][7]
-
Carefully release the pressure and disassemble the die to retrieve the transparent or semi-transparent pellet.
-
-
Spectral Acquisition:
-
A background spectrum should be collected using a blank KBr pellet or with an empty sample holder to account for atmospheric and instrumental contributions.[7][8]
-
Place the sample pellet in the designated holder within the FTIR spectrometer's sample compartment.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the sample. The peak intensities should ideally be below 1 Absorbance unit to ensure they are within the linear range of the detector.[3]
-
Mandatory Visualization
The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic absorption regions in the infrared spectrum.
Functional group to IR absorption correlation.
References
- 1. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 2. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 3. shimadzu.com [shimadzu.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 7. scienceijsar.com [scienceijsar.com]
- 8. jascoinc.com [jascoinc.com]
Mass Spectrometry Analysis of 3-Methyl-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Methyl-5-nitrobenzoic acid (C₈H₇NO₄), a key intermediate in various synthetic and pharmaceutical processes. This document outlines theoretical fragmentation patterns, provides detailed experimental protocols for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents data in a structured format to aid in method development and analysis.
Introduction
This compound is an aromatic carboxylic acid whose purity and characterization are critical in drug development and chemical synthesis. Mass spectrometry is a powerful analytical technique for the identification and quantification of this compound, offering high sensitivity and specificity. This guide details the expected mass spectral behavior and provides methodologies for its analysis. The molecular weight of this compound is 181.15 g/mol , with a monoisotopic mass of 181.03750770 Da.[1]
Predicted Mass Spectrometry Fragmentation
Electron Ionization (EI) Fragmentation
Under electron ionization (EI), typically used in GC-MS, the molecule is expected to form a molecular ion (M⁺˙) at m/z 181. Subsequent fragmentation would likely involve the loss of hydroxyl (-OH), nitro (-NO₂), and carboxyl (-COOH) groups.
Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound
| Ion | Proposed Formula | m/z (Nominal) | Proposed Fragmentation Pathway |
| [M]⁺˙ | [C₈H₇NO₄]⁺˙ | 181 | Molecular Ion |
| [M - OH]⁺ | [C₈H₆NO₃]⁺ | 164 | Loss of a hydroxyl radical from the carboxylic acid group |
| [M - NO₂]⁺ | [C₈H₇O₂]⁺ | 135 | Loss of a nitro group |
| [M - COOH]⁺ | [C₇H₆NO₂]⁺ | 136 | Loss of the carboxylic acid group |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Formation of the tropylium ion |
Electrospray Ionization (ESI) Fragmentation
In electrospray ionization (ESI), commonly used in LC-MS, this compound is expected to be detected in negative ion mode as the deprotonated molecule [M-H]⁻ at m/z 180. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the loss of carbon dioxide (-CO₂).
Table 2: Predicted Key Ions in the ESI-MS/MS Spectrum of this compound
| Precursor Ion | m/z (Nominal) | Product Ion | m/z (Nominal) | Neutral Loss |
| [C₈H₆NO₄]⁻ | 180 | [C₇H₆NO₂]⁻ | 136 | CO₂ (44 Da) |
Experimental Protocols
The following are detailed methodologies for the analysis of this compound using LC-MS and GC-MS. These protocols are based on established methods for related nitrobenzoic acids and may require optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the quantification of this compound and its impurities in various matrices.
Instrumentation:
-
Chromatographic System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A suitable gradient, for example: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometer Conditions (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-300
Sample Preparation: Prepare a stock solution of this compound in methanol or mobile phase at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to create calibration standards and test samples within the linear range of the instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of benzoic acid derivatives, derivatization is often required for GC-MS analysis. A common approach is esterification to form the more volatile methyl ester.
Derivatization (Esterification):
-
To 1 mg of the sample, add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.
Instrumentation:
-
Gas Chromatograph: A GC system coupled to a mass spectrometer with an electron impact (EI) ionization source.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Mass Spectrometer Conditions (EI Mode):
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-350
Visualizations
The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Predicted Electron Ionization Fragmentation Pathway.
Caption: General Workflow for LC-MS Analysis.
References
Solubility of 3-Methyl-5-nitrobenzoic Acid in Organic Solvents: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
However, to provide valuable insights for researchers and professionals in drug development, this document presents solubility data for structurally related isomers: 3-methyl-2-nitrobenzoic acid and 3-nitrobenzoic acid. This information can serve as a useful proxy for estimating the solubility behavior of 3-methyl-5-nitrobenzoic acid. The experimental methodologies used to obtain the data for these analogs are also detailed, as they represent the standard approaches for determining the solubility of such compounds.
Solubility Data of Structurally Related Compounds
The following tables summarize the mole fraction solubility (x) of 3-methyl-2-nitrobenzoic acid and the solubility of 3-nitrobenzoic acid in a range of organic solvents at various temperatures.
Table 1: Mole Fraction Solubility (x) of 3-Methyl-2-nitrobenzoic Acid in Various Organic Solvents.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Ethyl Acetate | Acetone | Acetonitrile | 1,4-Dioxane | N-Methyl-2-pyrrolidone (NMP) |
| 283.15 | 0.1189 | 0.1033 | 0.0899 | 0.0932 | 0.0965 | 0.1533 | 0.0789 | 0.1622 | 0.1355 |
| 288.15 | 0.1345 | 0.1178 | 0.1032 | 0.1071 | 0.1108 | 0.1711 | 0.0901 | 0.1811 | 0.1523 |
| 293.15 | 0.1518 | 0.1341 | 0.1181 | 0.1225 | 0.1269 | 0.1905 | 0.1026 | 0.2018 | 0.1708 |
| 298.15 | 0.1711 | 0.1523 | 0.1347 | 0.1396 | 0.1451 | 0.2118 | 0.1165 | 0.2245 | 0.1913 |
| 303.15 | 0.1925 | 0.1726 | 0.1533 | 0.1586 | 0.1654 | 0.2351 | 0.1321 | 0.2494 | 0.2139 |
| 308.15 | 0.2163 | 0.1953 | 0.1741 | 0.1800 | 0.1881 | 0.2608 | 0.1495 | 0.2767 | 0.2389 |
| 313.15 | 0.2428 | 0.2207 | 0.1974 | 0.2039 | 0.2135 | 0.2891 | 0.1691 | 0.3067 | 0.2665 |
| 318.15 | 0.2723 | 0.2491 | 0.2235 | 0.2307 | 0.2419 | 0.3203 | 0.1912 | 0.3397 | 0.2971 |
Data sourced from studies on 3-methyl-2-nitrobenzoic acid and should be considered as an estimation for this compound.[1]
Table 2: Solubility of 3-Nitrobenzoic Acid in Various Solvents (mol/L).
| Temperature (K) | Water | Methanol | Ethanol | Acetonitrile | Dichloromethane | Toluene | Ethyl Acetate |
| 273.15 | 0.01948 | 1.948 | 1.611 | 0.6847 | 0.1638 | 0.034 | 0.1032 |
| 283.15 | 0.02351 | 2.351 | 1.974 | 0.9474 | 0.2547 | 0.064 | 0.1688 |
| 293.15 | 0.02757 | 2.757 | 2.987 | 1.5018 | 0.507 | 0.1191 | 0.4675 |
| 303.15 | 0.03119 | 3.119 | 3.606 | 1.7218 | 0.8985 | 0.1852 | 0.6881 |
| 313.15 | 0.03487 | 3.487 | 4.92 | 2.7884 | 1.5225 | 0.2757 | 1.2733 |
| 323.15 | 0.03852 | 3.852 | - | - | - | - | - |
Data sourced from studies on 3-nitrobenzoic acid and should be considered as an estimation for this compound.[2][3]
Experimental Protocols
The solubility data for the analogous compounds were determined using established scientific methods. The two primary techniques employed are the isothermal saturation method and the dynamic laser method.
Isothermal Saturation Method
The isothermal saturation method, a conventional and reliable technique, is used to determine the equilibrium solubility of a compound in a solvent at a constant temperature.[4]
Methodology:
-
Sample Preparation: An excess amount of the solid solute (e.g., 3-methyl-2-nitrobenzoic acid) is added to a known volume of the selected organic solvent in a sealed vessel.
-
Equilibration: The vessel is placed in a constant-temperature bath and agitated for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Sampling and Analysis: Once equilibrium is established, the suspension is allowed to settle. A sample of the supernatant saturated solution is carefully withdrawn using a syringe fitted with a filter to remove any solid particles.
-
Quantification: The concentration of the solute in the filtered sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Calculation: The solubility is then calculated and expressed in desired units, such as mole fraction or grams per 100g of solvent.
Dynamic Laser Method
The dynamic laser method is a more modern and automated technique that allows for rapid determination of solubility.
Methodology:
-
Apparatus: A laser beam is passed through a temperature-controlled vessel containing the solvent.
-
Titration: The solid solute is incrementally added to the solvent while the solution is continuously stirred.
-
Detection: The intensity of the laser beam transmitted through the solution is monitored. As long as the added solute dissolves, the laser intensity remains relatively constant.
-
Saturation Point: The saturation point is reached when undissolved solid particles cause a significant and sustained decrease in the laser transmission due to light scattering.
-
Calculation: The total amount of solute added until the saturation point is used to calculate the solubility at that specific temperature.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the isothermal saturation method.
Caption: Generalized workflow for solubility determination.
References
Acidity and pKa Value of 3-Methyl-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the acidity and pKa value of 3-methyl-5-nitrobenzoic acid. The document provides a comprehensive overview of the chemical principles governing its acidity, detailed experimental protocols for pKa determination, and a comparative analysis with related benzoic acid derivatives.
Core Concepts: Understanding the Acidity of this compound
The acidity of this compound is primarily determined by the electronic effects of its substituents—the methyl (-CH3) and nitro (-NO2) groups—on the carboxyl (-COOH) group. The interplay of these substituents dictates the stability of the corresponding carboxylate anion, which in turn influences the acid dissociation constant (pKa).
The nitro group, positioned meta to the carboxyl group, is a strong electron-withdrawing group. It exerts a significant -I (negative inductive) and -M (negative mesomeric or resonance) effect, pulling electron density away from the benzene ring and the carboxyl group. This delocalization of negative charge stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the molecule and lowering its pKa value.[1][2][3]
Conversely, the methyl group, also in a meta position, is an electron-donating group. It exhibits a +I (positive inductive) effect, pushing electron density towards the benzene ring. This has a destabilizing effect on the carboxylate anion by intensifying the negative charge, which leads to a decrease in acidity and a higher pKa value.[4]
In this compound, these two opposing effects are at play. The strong electron-withdrawing nature of the nitro group is expected to have a more pronounced impact on the acidity compared to the weaker electron-donating effect of the methyl group. Consequently, this compound is anticipated to be a stronger acid than benzoic acid and 3-methylbenzoic acid, but a weaker acid than 3-nitrobenzoic acid.
Quantitative Data: pKa Values of Substituted Benzoic Acids
To contextualize the acidity of this compound, the pKa values of related compounds are presented in the table below. The pKa value for this compound is estimated based on the additive effects of the individual substituents.
| Compound | Substituents | pKa |
| Benzoic Acid | - | 4.20[5][6] |
| 3-Methylbenzoic Acid | 3-CH3 | 4.27[7] |
| 3-Nitrobenzoic Acid | 3-NO2 | 3.47[8] |
| This compound | 3-CH3, 5-NO2 | ~3.5-3.7 (Estimated) |
Note: The pKa value for this compound is an estimation derived from the principles of substituent effects. Experimental determination is recommended for a precise value.
Experimental Protocols for pKa Determination
The pKa of this compound can be determined experimentally using several well-established methods. The two most common techniques are potentiometric titration and UV-Vis spectrophotometry.[9][10]
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[9] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound) while monitoring the pH of the solution with a pH meter.[11][12]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH), free from carbonate.
-
Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[11]
-
-
Titration Procedure:
-
Pipette a known volume of the this compound solution into a beaker.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin the titration by adding small, precise increments of the NaOH solution from a burette.
-
After each addition, stir the solution to ensure homogeneity and record the pH value once it stabilizes.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH to accurately determine the equivalence point (the peak of the curve). The pKa is then the pH at half of this volume.
-
UV-Vis Spectrophotometry
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[13][14]
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the compound.
-
-
Spectral Measurement:
-
Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelengths at which the absorbance of the acidic and basic forms of the compound differ significantly.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[15] The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.[14]
-
Visualizing Relationships and Workflows
Substituent Effects on Acidity
The following diagram illustrates the influence of the methyl and nitro groups on the acidity of the benzoic acid core.
Caption: Influence of substituents on the acidity of benzoic acid.
Experimental Workflow for Potentiometric pKa Determination
The diagram below outlines the key steps in determining the pKa value of this compound using potentiometric titration.
Caption: Workflow for pKa determination by potentiometric titration.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of substituents on acidity of benzoic acids | Filo [askfilo.com]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. global.oup.com [global.oup.com]
- 7. m-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 14. pharmaguru.co [pharmaguru.co]
- 15. hi-tec.tripod.com [hi-tec.tripod.com]
Molecular weight and formula of 3-Methyl-5-nitrobenzoic acid
An In-depth Technical Guide on 3-Methyl-5-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in the synthesis of various organic compounds.
Core Compound Properties
This compound is an aromatic carboxylic acid with the molecular formula C8H7NO4.[1] Its chemical structure consists of a benzene ring substituted with a methyl group, a nitro group, and a carboxylic acid group at positions 3, 5, and 1, respectively.
Data Presentation: Molecular and Chemical Properties
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C8H7NO4[1] |
| Molecular Weight | 181.15 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 113882-33-0 |
Experimental Protocols
The synthesis of nitrobenzoic acid derivatives is crucial for their application in various fields. Below is a detailed protocol for a related compound, 5-Methyl-2-nitrobenzoic acid, which illustrates a common synthetic approach for this class of molecules.[2] This multi-step synthesis proceeds via an ester intermediate to ensure high yield and purity.[2]
Synthesis of 5-Methyl-2-nitrobenzoic Acid from 3-Methylbenzoic Acid[2]
This synthesis is a three-step process:
-
Esterification: The carboxylic acid group of 3-methylbenzoic acid is protected by converting it to a methyl ester. This prevents unwanted side reactions and influences the regioselectivity of the subsequent nitration step.[2]
-
Nitration: The aromatic ring of the resulting methyl 3-methylbenzoate is nitrated to introduce a nitro group. The directing effects of the methyl and ester groups guide the formation of the desired 5-methyl-2-nitro isomer.[2]
-
Hydrolysis: The methyl ester is then hydrolyzed back to a carboxylic acid to yield the final product, 5-Methyl-2-nitrobenzoic acid.[2]
Step 1: Esterification of 3-Methylbenzoic Acid
-
Materials: 3-Methylbenzoic acid, Methanol (CH3OH), Concentrated Sulfuric Acid (H2SO4), Saturated sodium bicarbonate (NaHCO3) solution, Saturated brine (NaCl) solution, Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-Methylbenzoic acid in methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours using a reflux condenser.
-
After cooling, remove excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-methylbenzoate.
-
Step 2: Nitration of Methyl 3-methylbenzoate
-
Materials: Methyl 3-methylbenzoate, Concentrated Nitric Acid (HNO3), Concentrated Sulfuric Acid (H2SO4), Ice.
-
Procedure:
-
In an Erlenmeyer flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl 3-methylbenzoate to the cold sulfuric acid with constant stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate in sulfuric acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Step 3: Hydrolysis of Methyl 5-methyl-2-nitrobenzoate
-
Materials: Methyl 5-methyl-2-nitrobenzoate, Sodium hydroxide (NaOH) solution, Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 5-methyl-2-nitrobenzoate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux.
-
After cooling, acidify the solution with hydrochloric acid until the product precipitates.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 5-Methyl-2-nitrobenzoic acid.[2]
-
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and the role of methyl-nitrobenzoic acids as versatile building blocks in drug discovery.
Methyl-nitrobenzoic acids are important intermediates in the synthesis of a wide range of pharmaceuticals.[3][4] Their utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
The isomeric form, 3-methyl-4-nitrobenzoic acid, is a key starting material in the synthesis of the antihypertensive drug telmisartan.[3][4] The synthetic pathway involves a series of reactions, including esterification, reduction of the nitro group, and cyclization to form the complex heterocyclic structure of the final active pharmaceutical ingredient.[3] This highlights the importance of methyl-nitrobenzoic acids as versatile scaffolds in drug discovery and development.
References
A Comprehensive Technical Guide to 3-Methyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-Methyl-5-nitrobenzoic acid, a significant chemical intermediate. It covers its chemical properties, synthesis, and applications, with a focus on its relevance in research and pharmaceutical development.
Chemical Identity and Properties
The IUPAC name for the compound is indeed this compound[1]. It is a yellow crystalline solid that serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and dyes[2][3].
Table 1: Physicochemical and Spectral Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 113882-33-0 | [1][2][4] |
| Molecular Formula | C₈H₇NO₄ | [1][2][5] |
| Molecular Weight | 181.15 g/mol | [1] |
| Melting Point | 171-172 °C | [4] |
| Boiling Point | 355.8 ± 30.0 °C (Predicted) | [2] |
| Density | 1.392 ± 0.06 g/cm³ (Predicted) | [2] |
| Appearance | Yellow crystalline solid | [2] |
| ¹H NMR (DMSO-d₆) | δ 2.51 (s, 3H), 8.17 (s, 1H), 8.30 (t, 1H), 8.42 (t, 1H), 13.58 (br, 1H) | [4] |
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 3,5-dimethylnitrobenzene.
Experimental Protocol: Oxidation of 3,5-Dimethylnitrobenzene [4]
-
Materials:
-
3,5-dimethylnitrobenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
Diatomaceous earth
-
Sodium metabisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Ether
-
Sodium dihydrogen phosphate (NaH₂PO₄) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica pad
-
Eluting solvent: ethyl acetate/dichloromethane/acetic acid (25:25:1)
-
-
Procedure:
-
A solvent mixture of pyridine (400 ml) and water (250 ml) is prepared, and 3,5-dimethylnitrobenzene (30 g, 0.198 mol) is added with stirring.
-
The mixture is heated to 80°C.
-
Potassium permanganate (62.7 g, 0.396 mol) is added in batches over 45 minutes.
-
The reaction temperature is maintained at 85°C-90°C for 1.75 hours.
-
The hot reaction mixture is filtered through diatomaceous earth, which is then washed with hot water (150 ml).
-
A few drops of sodium metabisulfite are added to the filtrate to decolorize it, and the solution is evaporated to dryness.
-
The residue is dissolved in water (250 ml) and extracted with ether (2 x 90 ml) to remove unreacted starting material.
-
The aqueous layer is acidified with concentrated hydrochloric acid.
-
The acidified solution is extracted with ethyl acetate (3 x 120 ml).
-
The combined organic extracts are washed sequentially with sodium dihydrogen phosphate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The crude product is purified by passing it through a silica pad, eluting with a mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1).
-
This process yields this compound (14.5 g, 40% yield) with a melting point of 171°C-172°C.[4]
-
References
Methodological & Application
3-Methyl-5-nitrobenzoic Acid: A Versatile Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-5-nitrobenzoic acid is a valuable synthetic intermediate widely employed in the development of complex organic molecules, including pharmacologically active compounds. Its substituted benzene ring, featuring a carboxylic acid, a methyl group, and a nitro group, offers multiple reactive sites for functional group manipulation and the construction of diverse molecular scaffolds. This document provides a detailed overview of the applications of this compound, focusing on its role in the synthesis of bioactive benzimidazole and benzoxazepinone derivatives, along with comprehensive experimental protocols and a discussion of the relevant biological pathways.
Key Synthetic Transformations and Applications
The primary utility of this compound as a synthetic intermediate stems from the facile reduction of its nitro group to an amine, yielding 3-amino-5-methylbenzoic acid. This transformation is a gateway to a variety of heterocyclic systems with significant biological activities.
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of 3,5-dimethylnitrobenzene.
Experimental Protocol: Oxidation of 3,5-Dimethylnitrobenzene
-
Reaction Setup: In a reaction vessel equipped with a stirrer, a mixture of pyridine (400 ml) and water (250 ml) is prepared. 3,5-dimethylnitrobenzene (30 g, 0.198 mol) is added to this solvent mixture with continuous stirring.
-
Oxidation: The mixture is heated to 80°C. Potassium permanganate (KMnO₄, 62.7 g, 0.396 mol) is added portion-wise over 45 minutes. The reaction temperature is then maintained between 85°C and 90°C for an additional 1.75 hours.
-
Work-up: The hot reaction mixture is filtered through diatomaceous earth, which is subsequently washed with hot water (150 ml). The filtrate is decolorized with a few drops of sodium metabisulfite solution and then evaporated to dryness.
-
Extraction and Purification: The residue is dissolved in water (250 ml) and extracted with diethyl ether (2 x 90 ml) to remove unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate (3 x 120 ml). The combined organic extracts are washed with sodium dihydrogen phosphate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography using a solvent mixture of ethyl acetate/dichloromethane/acetic acid (25:25:1) to yield this compound.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylnitrobenzene | [1] |
| Reagents | KMnO₄, Pyridine, Water | [1] |
| Yield | 40% | [1] |
| Melting Point | 171-172°C | [1] |
Reduction to 3-Amino-5-methylbenzoic Acid
The reduction of the nitro group is a critical step. While specific protocols for this compound are not abundant in the provided search results, a general and effective method involves catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation (General)
-
Reaction Setup: In a hydrogenation vessel, this compound is dissolved in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) is carefully added to the solution.
-
Hydrogenation: The vessel is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas (typically 1-4 atm). The mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration through Celite®, and the solvent is evaporated under reduced pressure to yield 3-amino-5-methylbenzoic acid.
Logical Workflow for the Initial Transformations
Caption: Synthetic pathway from 3,5-dimethylnitrobenzene to bioactive heterocycles.
Application in the Synthesis of Benzimidazole Derivatives
3-Amino-5-methylbenzoic acid can serve as a key building block for the synthesis of substituted benzimidazoles, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][3] The general synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid. In this context, 3-amino-5-methylbenzoic acid provides the carboxylic acid component.
Proposed Experimental Protocol: Synthesis of a Substituted Benzimidazole
-
Reaction Setup: 3-Amino-5-methylbenzoic acid and an appropriately substituted ortho-phenylenediamine are dissolved in a suitable solvent, such as ethanol or a mixture of xylene and polyphosphoric acid.
-
Condensation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is collected by filtration. The product can be purified by recrystallization from a suitable solvent like ethanol.
Application in the Synthesis of Benzoxazepinone-based RIPK1 Inhibitors
A significant application of intermediates derived from 3-amino-5-methylbenzoic acid is in the synthesis of benzoxazepinone scaffolds. These structures are core components of potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death involved in inflammatory diseases.[1][2][3]
Experimental Workflow for Benzoxazepinone Synthesis (Generalized)
Caption: Generalized workflow for the synthesis of a benzoxazepinone core.
RIPK1-Mediated Necroptosis Signaling Pathway
RIPK1 plays a crucial role in a signaling pathway that determines cell fate—survival or death via apoptosis or necroptosis. In response to stimuli like Tumor Necrosis Factor α (TNFα), RIPK1 can initiate a signaling cascade. When apoptosis is inhibited, RIPK1 can interact with RIPK3 and mixed-lineage kinase domain-like protein (MLKL) to form a complex called the necrosome. This leads to the phosphorylation of MLKL, its oligomerization, and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[2][3][4]
Benzoxazepinone-based inhibitors, potentially synthesized from this compound, can specifically target and inhibit the kinase activity of RIPK1. This prevents the downstream phosphorylation events in the necroptosis pathway, thereby inhibiting this form of cell death.[3]
RIPK1 Signaling Pathway and Point of Inhibition
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its key transformations, particularly the reduction of the nitro group, open up synthetic routes to a variety of heterocyclic compounds with significant biological activities. Its potential role in the synthesis of benzoxazepinone-based RIPK1 inhibitors highlights its importance in the development of novel therapeutics for inflammatory diseases. The protocols and pathways detailed in this document provide a foundation for researchers and drug development professionals to explore the full potential of this important synthetic building block.
References
- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold hopping derived novel benzoxazepinone RIPK1 inhibitors as anti-necroptosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Strategic Role of 3-Methyl-5-nitrobenzoic Acid in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal starting material and key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a nitro group on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The true synthetic utility of this compound is often realized after the chemical transformation of its nitro and carboxylic acid functionalities. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a particular focus on its conversion to bioactive molecules, including potential anticancer agents.
Section 1: Physicochemical Properties and Synthesis
This compound is a solid at room temperature with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] It is crucial to understand its physical and chemical characteristics for proper handling and for designing synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 113882-33-0 |
| Molecular Formula | C₈H₇NO₄[1] |
| Molecular Weight | 181.15 g/mol [1] |
| Melting Point | 171°C - 172°C |
| Appearance | White to off-white solid |
| Solubility | Soluble in hot water, ethanol, and ether. |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from 3,5-dimethylnitrobenzene via oxidation.
Materials:
-
3,5-dimethylnitrobenzene
-
Pyridine
-
Water
-
Potassium permanganate (KMnO₄)
-
Diatomaceous earth
-
Sodium metabisulfite (NaHSO₃)
-
Ether
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium dihydrogen phosphate (NaH₂PO₄) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Dichloromethane
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, add 3,5-dimethylnitrobenzene (30 g, 0.198 mol) to a solvent mixture of pyridine (400 ml) and water (250 ml) with stirring.
-
Heat the mixture to 80°C.
-
Add potassium permanganate (62.7 g, 0.396 mol) in batches over 45 minutes.
-
Continue heating the reaction mixture at 85°C - 90°C for 1.75 hours.
-
Filter the hot reaction mixture through diatomaceous earth and wash the filter cake with hot water (150 ml).
-
Decolorize the filtrate with a few drops of sodium metabisulfite solution and evaporate to dryness.
-
Dissolve the residue in water (250 ml) and extract with ether (2 x 90 ml) to remove unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid and extract with ethyl acetate (3 x 120 ml).
-
Combine the organic extracts and wash sequentially with sodium dihydrogen phosphate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a solvent system of ethyl acetate/dichloromethane/acetic acid (25:25:1) to yield this compound.
Quantitative Data:
-
Yield: Approximately 40% (14.5 g)
-
Melting Point: 171°C - 172°C
Section 2: Application in the Synthesis of Bioactive Molecules
The primary application of this compound in pharmaceutical synthesis is as a precursor to 3-amino-5-methylbenzoic acid. The reduction of the nitro group to an amine is a critical transformation that opens up a vast array of synthetic possibilities, including the synthesis of heterocyclic compounds and other scaffolds with therapeutic potential.
Experimental Workflow: From Nitro to Amino Intermediate
The following diagram illustrates the key synthetic transformation of this compound to its corresponding amino derivative, which is a versatile building block for pharmaceutical synthesis.
Experimental Protocol: Reduction of this compound to 3-Amino-5-methylbenzoic Acid
This protocol describes the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 3-amino-5-methylbenzoic acid. The product can be further purified by recrystallization if necessary.
Quantitative Data:
-
Yield: Typically high, often exceeding 95%.[2]
Section 3: Synthesis of Anticancer Agents - HDAC8 Inhibitors
Derivatives of 3-amino-5-methylbenzoic acid have shown promise as anticancer agents, particularly as inhibitors of Histone Deacetylase 8 (HDAC8).[3] HDAC8 is a class I histone deacetylase that is overexpressed in several cancers, including neuroblastoma, T-cell lymphoma, and colorectal cancer, making it a viable therapeutic target.
Signaling Pathway: HDAC8 in Cancer
HDAC8 plays a crucial role in cancer by deacetylating both histone and non-histone proteins, leading to the repression of tumor suppressor genes and the activation of oncogenic pathways. Inhibition of HDAC8 can lead to the re-expression of these silenced genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Application Note: Synthesis of a Novel HDAC8 Inhibitor Scaffold
While a specific FDA-approved drug derived directly from this compound is not yet established, the synthesis of potent HDAC8 inhibitors from its amino derivative highlights its potential in drug discovery. The following is a representative (though not of a specific, named drug) protocol for the synthesis of a hypothetical benzamide-based HDAC8 inhibitor, illustrating the synthetic utility of the 3-amino-5-methylbenzoic acid intermediate.
Table 2: Representative Synthesis of a Benzamide-Based HDAC8 Inhibitor
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Amide Coupling | 3-amino-5-methylbenzoic acid, substituted benzoyl chloride, triethylamine, dichloromethane, room temperature. | Formation of the core benzamide scaffold. |
| 2 | Esterification | Product from Step 1, methanol, sulfuric acid (catalytic), reflux. | Protection of the carboxylic acid for subsequent reactions. |
| 3 | Hydroxamic Acid Formation | Product from Step 2, hydroxylamine hydrochloride, potassium hydroxide, methanol, 0°C to room temperature. | Introduction of the zinc-binding hydroxamic acid group, which is crucial for HDAC8 inhibition. |
This multi-step synthesis demonstrates how the 3-amino-5-methylbenzoic acid scaffold can be elaborated to incorporate the necessary pharmacophoric features for HDAC8 inhibition: a zinc-binding group (hydroxamic acid), a linker (the benzamide core), and a capping group (the substituted phenyl ring).
Conclusion
This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its primary utility lies in its efficient conversion to 3-amino-5-methylbenzoic acid, which serves as a key building block for the synthesis of complex bioactive molecules. The application of this intermediate in the development of novel HDAC8 inhibitors for cancer therapy underscores its significance in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
Application of 3-Methyl-5-nitrobenzoic Acid in Dye Manufacturing: Application Notes and Protocols
Introduction
3-Methyl-5-nitrobenzoic acid is a valuable intermediate in the synthesis of various organic compounds. In the realm of dye manufacturing, its primary application is as a precursor to 3-amino-5-methylbenzoic acid, a key component in the production of azo dyes. The manufacturing process involves a two-step synthetic pathway: the reduction of the nitro group of this compound to an amino group, followed by the diazotization of the resulting amine and subsequent coupling with a suitable aromatic compound to produce a colored azo dye. These dyes are widely used in the textile, leather, and paper industries due to their vibrant colors and good fastness properties.
This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye starting from this compound. The protocols are intended for researchers, scientists, and professionals in the field of dye chemistry and drug development.
Logical Workflow for Dye Synthesis
The overall process for converting this compound into an azo dye can be visualized as a two-stage process. The first stage is the reduction of the nitro compound to the corresponding amine. The second stage involves the diazotization of the amine and the final coupling reaction to form the dye.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylbenzoic acid
This protocol details the reduction of this compound to 3-amino-5-methylbenzoic acid using tin(II) chloride as the reducing agent.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 3M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by adding a cold solution of sodium hydroxide until the pH is basic, which will precipitate tin salts.
-
Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-5-methylbenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Amino-5-methylbenzoic acid |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Typical Yield | 85-95% |
| Melting Point | 188-192 °C |
| Appearance | Off-white to light brown solid |
Protocol 2: Synthesis of an Azo Dye from 3-Amino-5-methylbenzoic acid
This protocol describes the diazotization of 3-amino-5-methylbenzoic acid and its subsequent coupling with 2-naphthol to form an azo dye.
Experimental Workflow:
Materials:
-
3-Amino-5-methylbenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Beakers
-
Stirring apparatus
-
Filtration apparatus
Procedure:
Part A: Diazotization of 3-Amino-5-methylbenzoic acid
-
In a beaker, dissolve 3-amino-5-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 3-amino-5-methylbenzoic acid, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Part B: Azo Coupling
-
In another beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold alkaline solution of 2-naphthol with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction is complete.
-
Filter the precipitated dye using vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the azo dye in an oven at a moderate temperature.
Quantitative and Characterization Data (Illustrative):
| Parameter | Value |
| Diazo Component | 3-Amino-5-methylbenzoic acid |
| Coupling Component | 2-Naphthol |
| Product Name | 3-((2-hydroxy-1-naphthyl)diazenyl)-5-methylbenzoic acid |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| Typical Yield | 75-85% |
| Color | Red to Orange |
| Melting Point | >250 °C |
| Spectral Data | |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~3000 (C-H, aromatic), ~1680 (C=O), ~1590 (N=N) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~2.4 (s, 3H, CH₃), 6.8-8.5 (m, 9H, Ar-H), ~10.0 (s, 1H, OH), ~13.0 (s, 1H, COOH) |
| UV-Vis (λ_max, nm) | 480-520 (in a suitable solvent) |
Safety Precautions:
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diazonium salts can be unstable and potentially explosive when dry. They should be prepared in solution at low temperatures and used immediately.
-
Azo dyes should be handled with care as some may be potential irritants or have other toxicological properties.
These protocols provide a foundational methodology for the utilization of this compound in the synthesis of azo dyes. Researchers may need to optimize reaction conditions based on the specific coupling components used and the desired properties of the final dye.
Application Notes: Selective Reduction of the Nitro Group in 3-Methyl-5-nitrobenzoic Acid
The selective reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. The resulting product, 3-Amino-5-methylbenzoic acid, is a valuable building block. This conversion transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, opening pathways for further functionalization of the aromatic ring.[1]
The primary challenge in the reduction of 3-Methyl-5-nitrobenzoic acid lies in achieving high chemoselectivity. The reducing agent must selectively act on the nitro group without affecting the carboxylic acid moiety. Several methodologies have been developed to address this, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. The choice of method often depends on factors like functional group tolerance, scalability, cost, and safety considerations. This document outlines several reliable methods and provides detailed protocols for this specific transformation.
Comparative Data of Reduction Methods
A variety of reagents can be employed for the reduction of aromatic nitro compounds. The selection of the appropriate method is critical to ensure the preservation of the carboxylic acid group. The following table summarizes and compares common methodologies.
| Method/Reagent System | Typical Conditions | Advantages & Selectivity | Considerations & Disadvantages |
| Catalytic Hydrogenation | H₂ gas (1-50 bar), Pd/C, PtO₂, or Raney Ni catalyst in a solvent like Methanol, Ethanol, or Ethyl Acetate.[2][3] | High yields and very clean reactions; simple work-up (catalyst filtration). Generally does not reduce carboxylic acids.[4] | Requires specialized hydrogenation equipment (Parr shaker, H-Cube). Catalysts can be pyrophoric and flammable H₂ gas is used. |
| Metal in Acidic Media | Iron (Fe) powder with HCl, Acetic Acid, or NH₄Cl in Ethanol/Water.[1][5][6] | Cost-effective, robust, and tolerates a wide range of functional groups.[5] A common and reliable method. | Work-up can be tedious due to the need to filter large amounts of iron salts. Not always as "clean" as catalytic hydrogenation. |
| **Tin(II) Chloride (SnCl₂) ** | SnCl₂·2H₂O in concentrated HCl or Ethanol.[2] | Effective for many nitroarenes. | Stoichiometric amounts of tin salts are generated, which are toxic and require careful disposal. |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄ in an aqueous basic solution (e.g., NaOH/NH₃).[3] | A useful alternative when hydrogenation or strongly acidic conditions are not compatible. | Can be less effective for some substrates and may require careful pH control. |
| Sodium Borohydride/Ni(OAc)₂ | NaBH₄ with catalytic Ni(OAc)₂·4H₂O in wet CH₃CN at room temperature.[7] | Mild conditions and high chemoselectivity for the nitro group in the presence of a carboxylic acid have been demonstrated.[7] | The exact mechanism is not fully clear, and the formation of a black nickel boride precipitate occurs.[7] |
| Transfer Hydrogenation | Hydrazine hydrate (H₂NNH₂·H₂O) with a catalyst (e.g., Pd/C, Raney Ni) or Zinc/Magnesium powder.[2][5] | Avoids the use of high-pressure hydrogen gas. Can be highly selective. | Hydrazine is highly toxic and must be handled with extreme care. |
Reaction Pathway and Workflow
The reduction of a nitroarene to an aniline is understood to proceed through sequential two-electron reduction steps, involving nitroso and hydroxylamine intermediates.[8][9]
A generalized experimental workflow for the synthesis and purification of 3-Amino-5-methylbenzoic acid is depicted below.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is favored for its clean conversion and straightforward work-up, yielding a high-purity product.[3]
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite® (diatomaceous earth)
-
Argon or Nitrogen gas for inerting
Equipment:
-
Parr hydrogenation apparatus or a three-neck round-bottom flask equipped with a magnetic stirrer and a hydrogen balloon
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a hydrogenation vessel or a heavy-walled flask, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of inert gas (Argon or Nitrogen), carefully add 10% Pd/C catalyst (typically 1-5 mol % Pd). The catalyst should be handled with care as it can be pyrophoric when dry.
-
Solvent Addition: Add a suitable solvent, such as Methanol or Ethanol, to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. The filter cake should not be allowed to dry completely on the funnel as it can ignite in air. Wash the filter cake thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is 3-Amino-5-methylbenzoic acid, which can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic Béchamp reduction is a cost-effective and scalable method that avoids the use of pressurized hydrogen gas.[5]
Materials and Reagents:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH) and Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), Ethanol, and Water (e.g., a 4:1 to 2:1 mixture).
-
Add ammonium chloride (3-5 eq) and iron powder (3-5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-4 hours, indicated by the disappearance of the starting material spot.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Neutralization and Filtration: Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to the hot mixture until it is basic (pH ~8-9) to precipitate iron hydroxides.
-
Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake extensively with hot Ethanol or Ethyl Acetate to recover all the product.
-
Extraction: Transfer the filtrate to a separatory funnel. If the product is not fully dissolved, add more Ethyl Acetate. The product, being an amino acid, may have complex solubility; adjusting the pH of the aqueous layer towards neutral (pH ~6-7) before extraction can maximize recovery. Extract the aqueous layer several times with Ethyl Acetate.
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-Amino-5-methylbenzoic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/hexanes).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Esterification of 3-Methyl-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of 3-methyl-5-nitrobenzoic acid. This reaction is a fundamental transformation in organic synthesis, often employed to protect the carboxylic acid functionality, modify the molecule's physicochemical properties, or prepare key intermediates for the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.
The primary method for this transformation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The choice of alcohol determines the resulting ester (e.g., methanol for a methyl ester, ethanol for an ethyl ester).
General Reaction Scheme
The esterification of this compound with an alcohol (R-OH) in the presence of an acid catalyst (H⁺) proceeds as follows:
Quantitative Data Summary
While specific kinetic and yield data for the esterification of this compound are not extensively published, the following table summarizes typical reaction conditions and reported yields for the esterification of structurally analogous nitrobenzoic acids. This information serves as a valuable baseline for reaction optimization.
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 3-Nitrobenzoic Acid | Methanol | H₂SO₄ | Reflux | 1 | Not specified |
| 3-Nitrobenzoic Acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | 95 | Not specified | 94.7 |
| p-Nitrobenzoic Acid | Methanol | None (Autoclave) | 190 | 3 | 93.5 |
| p-Nitrobenzoic Acid | Ethanol | None (Autoclave) | 190 | 3 | 72.8 |
| 3-Bromo-5-nitrobenzoic acid | Ethanol | SOCl₂ | 80 | 4 | 99 |
Experimental Protocols
The following protocols are adapted from established methods for the esterification of substituted nitrobenzoic acids and can be applied to this compound with minor adjustments for optimization.
Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst
This is a classic and widely used method for esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable extraction solvent like ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in an excess of the desired anhydrous alcohol (e.g., for every 1 gram of acid, use 8-10 mL of alcohol).[1]
-
Catalyst Addition: While stirring the solution, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., for every 20 mL of alcohol, add 1 mL of concentrated H₂SO₄).[1]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water (approximately 5 times the volume of the alcohol used).[1]
-
If the product precipitates as a solid, it can be collected by suction filtration and washed with cold water.[1]
-
If the product is an oil or remains in solution, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) or by column chromatography on silica gel.[1]
Protocol 2: Thionyl Chloride Mediated Esterification
This method is effective for achieving high yields and can be advantageous when the starting carboxylic acid is sensitive to strong mineral acids.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Heating apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound, add an excess of anhydrous alcohol (e.g., for 25 g of acid, use 200 mL of ethanol).[2]
-
Reagent Addition: Cool the mixture in an ice bath (0 °C) with stirring. Slowly add thionyl chloride dropwise (e.g., 15 mL for the scale above).[2]
-
Reaction: After the addition is complete, warm the reaction mixture to 80 °C and continue stirring for 4 hours.[2]
-
Quenching: Upon completion, cool the reaction and quench by the slow addition of water (e.g., 50 mL).[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).[2]
-
Drying and Concentration: Combine the organic layers and concentrate under reduced pressure.[2]
-
Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[2]
Visualizations
Fischer-Speier Esterification Workflow
The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.
Caption: General workflow for Fischer-Speier esterification.
Logical Relationship of Esterification Steps
This diagram shows the logical progression and key stages of the esterification process, from starting materials to the final purified product.
References
Application Note: Derivatization of 3-Methyl-5-nitrobenzoic Acid for Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methyl-5-nitrobenzoic acid is an aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry.[1] Nitrobenzoate derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The derivatization of the carboxylic acid moiety is a key strategy to enhance bioavailability, modulate activity, and facilitate analysis. This document provides detailed protocols for the derivatization of this compound and its subsequent evaluation in biological assays.
Synthetic Derivatization Strategies
The carboxylic acid group of this compound is the primary target for chemical modification. Common derivatization strategies include esterification and amidation, which can alter the compound's lipophilicity, hydrogen bonding capacity, and overall steric profile, thereby influencing its biological activity.[4][5]
Caption: General workflow for synthesizing derivatives of this compound.
Protocol 1: Esterification via Fischer-Speier Esterification
This protocol describes the synthesis of a methyl ester derivative, a common starting point for creating a library of compounds. The principle can be adapted for other alcohols.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of methanol (e.g., 20 mL per gram of acid).[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.[6]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[7]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.[6][7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3-methyl-5-nitrobenzoate.
-
Purify the product further by flash chromatography or recrystallization if necessary.
Protocol 2: Amidation using EDC Coupling
This method forms an amide bond between the carboxylic acid and a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Primary or secondary amine of choice (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) solution (1M)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add EDC (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to activate the carboxylic acid.[8][9]
-
In a separate flask, dissolve the desired amine (1.1 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the activated acid mixture and let the reaction proceed at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide derivative using flash column chromatography.
Application in Biological Assays
Derivatives of nitrobenzoic acids have shown significant potential in various therapeutic areas. The protocols below focus on antimicrobial screening, a common application for this class of compounds.[2][10]
Quantitative Data: Antimicrobial Activity of Related Nitrobenzoate Derivatives
While specific data for this compound derivatives is limited, studies on structurally similar compounds provide a strong rationale for their investigation. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related nitrobenzoates against various microbes.
| Compound Class | Derivative Example | Target Organism | MIC | Reference |
| 3-Methyl-4-Nitrobenzoates | Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 µM | [2][10] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 µM | [2][10] | |
| 3,5-Dinitrobenzoates | Various Ester Derivatives | M. tuberculosis H37Rv | Varies | [2][11] |
| 4-Nitrobenzoates | 4-Nitrobenzoic acid | M. tuberculosis complex | Inhibitory | [2] |
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a potential antimicrobial agent against a specific microorganism.
Caption: Standard workflow for a broth microdilution MIC assay.
Materials:
-
Synthesized this compound derivatives
-
96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial culture (e.g., Staphylococcus aureus, Candida albicans)
-
Positive control antibiotic (e.g., Gentamicin)
-
Dimethyl sulfoxide (DMSO)
-
Incubator, spectrophotometer (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the stock solution to the first well and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Inoculum Preparation: Grow the test microorganism to the logarithmic phase and adjust its concentration to a standard (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, resulting in a final volume of 110 µL. Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + DMSO at the highest concentration used).
-
Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as detected by the absence of turbidity.
Potential Mechanisms of Action
The biological effects of nitrobenzoates can stem from various mechanisms. For anti-inflammatory activity, a key proposed mechanism is the inhibition of enzymes involved in the arachidonic acid cascade.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
Some nitrobenzoate derivatives have been shown to inhibit COX and LOX enzymes.[2] These enzymes are critical for the synthesis of prostaglandins and leukotrienes, which are potent mediators of inflammation. Dual inhibition of these pathways is a highly sought-after strategy for developing effective anti-inflammatory agents.[2]
Caption: Proposed inhibition of COX and LOX enzymes by nitrobenzoate derivatives.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis | MDPI [mdpi.com]
Application Notes: 3-Methyl-5-nitrobenzoic Acid as a Versatile Scaffold for Bioactive Molecules
Introduction
3-Methyl-5-nitrobenzoic acid is a valuable aromatic building block in medicinal chemistry and drug discovery. Its primary utility lies in its role as a precursor to the versatile intermediate, 3-amino-5-methylbenzoic acid. The strategic placement of the methyl, amino, and carboxylic acid groups on the benzene ring allows for diverse chemical modifications, enabling the synthesis of a wide array of complex molecules with potential therapeutic applications. The transformation of the nitro group into a reactive amine is a critical first step, opening pathways for the construction of amides, ureas, and other functional groups common in bioactive compounds. This scaffold is particularly relevant in the synthesis of kinase inhibitors, receptor antagonists, and other targeted therapies.
Core Synthetic Strategy: From Nitro Acid to Bioactive Amide
The principal synthetic pathway involves a two-step process:
-
Nitro Group Reduction: The nitro moiety of this compound is reduced to a primary amine (NH₂) to yield 3-amino-5-methylbenzoic acid. This transformation is fundamental as the resulting aniline is a key nucleophile for subsequent reactions. Common and efficient methods for this reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂).[1][2]
-
Amide Bond Formation: The newly formed 3-amino-5-methylbenzoic acid serves as a scaffold. The carboxylic acid can be activated and coupled with various amines, or the amino group can be coupled with various carboxylic acids to form a diverse library of amide derivatives. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, which is crucial for binding to biological targets. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are frequently employed to facilitate this reaction efficiently.[3][4]
This strategy has been utilized in the development of various bioactive molecules, including potent and selective antagonists for receptors like the P2Y₁₄ receptor, which is implicated in inflammatory responses.[5]
Visualizations
Caption: Synthetic workflow from this compound.
Caption: P2Y₁₄ receptor signaling pathway and antagonist action.
Experimental Protocols
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride. This method is effective and avoids the need for high-pressure hydrogenation equipment.[1]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) in absolute ethanol.
-
Add tin(II) chloride dihydrate (5.0 equiv) to the suspension.
-
Heat the mixture to 70°C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Allow the reaction mixture to cool to room temperature and then pour it into an ice-water mixture.
-
Carefully adjust the pH to ~8 by slowly adding a 5% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash thoroughly with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-5-methylbenzoic acid.
Protocol 2: Amide Coupling to Synthesize a Bioactive Derivative
This protocol details a general method for coupling the synthesized 3-amino-5-methylbenzoic acid with a carboxylic acid using EDC and HOBt.[6]
Materials:
-
3-Amino-5-methylbenzoic acid (from Protocol 1)
-
A selected carboxylic acid (R-COOH, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv)
-
Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
1M HCl solution, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the selected carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and 3-amino-5-methylbenzoic acid (1.0 equiv).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.
Data Presentation
Table 1: Summary of Synthetic Protocol Data
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) (by HPLC) |
|---|---|---|---|---|---|
| 1 | Nitro Reduction | This compound | 3-Amino-5-methylbenzoic acid | 85 - 95 | >98 |
| 2 | Amide Coupling | 3-Amino-5-methylbenzoic acid | N-(3-carboxy-5-methylphenyl)amide | 70 - 85 | >99 |
Table 2: Representative Biological Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives (P2Y₁₄R Antagonists) [5]
| Compound ID | Structure (R-group on Amide) | IC₅₀ (nM) |
|---|---|---|
| 11m | 4-Trifluoromethylphenyl | 2.18 |
| 11a | Phenyl | 15.6 |
| 11c | 4-Chlorophenyl | 8.91 |
| 11g | 3-Methoxyphenyl | 10.5 |
| PPTN | (Reference Compound) | 4.30 |
References
- 1. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of Amides from 3-Methyl-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of peptides, pharmaceuticals, and various functional materials.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] To overcome this kinetic barrier, activating the carboxylic acid is necessary. This is commonly achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.[4][5]
Among the various available methods, the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely adopted strategy.[2] EDC is particularly favored in laboratory and industrial settings due to its high efficiency and the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[6][7] To enhance reaction rates and suppress side reactions, EDC is often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[8][9] This combination forms a more stable and reactive HOBt-ester intermediate, leading to cleaner reactions and higher yields.[6]
This document provides a detailed protocol for the synthesis of an N-substituted amide from 3-Methyl-5-nitrobenzoic acid using the EDC/HOBt coupling methodology.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (R¹R²NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate eluent system
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1-0.2 M concentration).
-
Addition of Amine and HOBt: To the stirred solution, add the desired primary or secondary amine (1.1 eq) followed by HOBt (1.2 eq).
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[7] Finally, add DIPEA (2.5 eq) dropwise.[6]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 8 to 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[6]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with an equal volume of DCM or Ethyl Acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6] This washing procedure removes the water-soluble urea byproduct, excess base, and unreacted HOBt.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.
Data Presentation
The following table summarizes the typical quantities and molar equivalents for the synthesis on a 1 mmol scale of this compound.
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Millimoles (mmol) | Equivalents |
| This compound | 181.15 | 181 | 1.0 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 118 | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 | 1.2 | 1.2 |
| HOBt | 135.12 | 162 | 1.2 | 1.2 |
| DIPEA | 129.24 | 323 (0.43 mL) | 2.5 | 2.5 |
| Anhydrous DCM | - | 10 mL | - | - |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol.
Caption: Workflow for EDC/HOBt mediated amide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for 3-Methyl-5-nitrobenzoic Acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-5-nitrobenzoic acid is a nitroaromatic compound with potential applications in the field of agrochemical research. While direct studies on its specific biological activities are limited, the known fungicidal and herbicidal properties of structurally similar nitrobenzoic acid derivatives suggest that it warrants investigation as a lead compound for the development of new agrochemicals. These application notes provide a comprehensive overview of the potential uses of this compound, supported by data from analogous compounds, and detail hypothetical protocols for its evaluation as a fungicide and herbicide.
Chemical Properties and Synthesis
This compound is an organic compound with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] It exists as an off-white to yellowish powder with a melting point of 171-172°C.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 113882-33-0 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | White to yellowish powder | [2] |
| Melting Point | 171-172 °C | [2] |
| Purity | ≥97% |
The synthesis of this compound can be achieved through the oxidation of 3,5-dimethylnitrobenzene using a strong oxidizing agent like potassium permanganate.[2]
Potential Agrochemical Applications
Based on the biological activities of related compounds, this compound is a candidate for screening as a potential fungicide and herbicide.
Fungicidal Activity
Derivatives of the isomeric 3-methyl-4-nitrobenzoic acid have demonstrated notable antifungal activity against various plant and human pathogenic fungi.[3][4] This suggests that this compound may also exhibit fungicidal properties. The proposed mechanism of action for many nitroaromatic fungicides involves the disruption of fungal cell membranes or the inhibition of essential enzymes.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of an Analogous Compound (Methyl 3-methyl-4-nitrobenzoate) against Candida Species [3][4]
| Fungal Species | MIC (µM) |
| Candida albicans ATCC-90028 | >1000 |
| Candida glabrata ATCC-90030 | >1000 |
| Candida krusei ATCC-34125 | >1000 |
| Candida guilliermondii ATCC-207 | 39 |
This data is for an analogous compound and should be used as a benchmark for evaluating this compound.
Herbicidal Activity
Certain nitroaromatic compounds are known to possess herbicidal activity, often by inhibiting specific plant enzymes or disrupting cellular processes.[3] Picolinic acid derivatives, which share some structural similarities with benzoic acids, are a significant class of synthetic auxin herbicides.[5][6] Therefore, screening this compound for herbicidal effects is a logical step in exploring its agrochemical potential.
Experimental Protocols
The following are detailed protocols for the preliminary screening of this compound for fungicidal and herbicidal activities.
Protocol for In Vitro Antifungal Assay
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common phytopathogenic fungi using a broth microdilution method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB)
-
96-well microtiter plates
-
Cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Aspergillus niger)
-
Spectrophotometer (for measuring optical density)
-
Positive control (e.g., a commercial fungicide)
-
Negative control (PDB with DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 1000 µg/mL to 7.8 µg/mL).
-
Fungal Inoculum Preparation: Grow the test fungi in PDB and adjust the spore suspension to a concentration of approximately 1 x 10⁵ spores/mL.
-
Inoculation: Add the fungal inoculum to each well containing the test compound dilutions.
-
Controls: Include wells with PDB and fungal inoculum (negative control) and wells with a known fungicide and fungal inoculum (positive control). Also include a blank with PDB only.
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for the in vitro antifungal assay.
Protocol for Herbicidal Activity Screening
This protocol describes a pre-emergence and post-emergence herbicidal activity screen for this compound against representative monocot and dicot weed species.
Materials:
-
This compound
-
Acetone
-
Tween 20 (surfactant)
-
Distilled water
-
Pots with sterile soil
-
Seeds of test plants (e.g., Echinochloa crus-galli (barnyardgrass), Amaranthus retroflexus (redroot pigweed))
-
Growth chamber with controlled light, temperature, and humidity
-
Positive control (e.g., a commercial herbicide)
-
Negative control (solvent and surfactant solution)
Procedure:
Pre-emergence Application:
-
Test Solution Preparation: Dissolve this compound in acetone and then dilute with water containing 0.5% Tween 20 to prepare a series of test concentrations (e.g., 100, 250, 500, 1000 g/ha).
-
Sowing: Sow the seeds of the test plants in pots filled with sterile soil.
-
Application: Evenly spray the soil surface with the test solutions.
-
Incubation: Place the pots in a growth chamber.
-
Assessment: After 14-21 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) for each plant species compared to the untreated control.
Post-emergence Application:
-
Plant Growth: Sow the seeds and allow the plants to grow to the 2-3 leaf stage.
-
Test Solution Preparation: Prepare the test solutions as described for the pre-emergence application.
-
Application: Spray the foliage of the plants evenly until runoff.
-
Incubation: Return the plants to the growth chamber.
-
Assessment: After 7-14 days, visually assess the percentage of injury for each plant species compared to the untreated control.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Hypothetical Signaling Pathway
While the exact mechanism of action for this compound is unknown, a plausible hypothesis for its antifungal activity, based on related nitroaromatic compounds, involves the generation of reactive nitrogen species within the fungal cell, leading to oxidative stress and cell death.
Caption: Hypothetical mechanism of antifungal action.
Safety Precautions
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation.[1] All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
While this compound is not yet an established agrochemical, the information available for structurally related compounds provides a strong rationale for its investigation as a potential fungicide and herbicide. The protocols and data presented in these application notes offer a solid foundation for researchers to begin exploring the agrochemical potential of this compound. Further research, including structure-activity relationship (SAR) studies, could lead to the development of novel and effective crop protection agents.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 113882-33-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-Methyl-5-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various metal-catalyzed cross-coupling reactions involving 3-Methyl-5-nitrobenzoic acid and its derivatives. These reactions are pivotal in modern synthetic organic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. The protocols outlined below serve as a comprehensive guide for the practical application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this versatile building block.
Introduction to Cross-Coupling with this compound Derivatives
This compound and its derivatives are valuable substrates in cross-coupling reactions. The presence of the nitro group renders the aromatic ring electron-deficient, which can influence the reactivity of substituents and the aromatic ring itself. Halogenated derivatives of this compound, such as bromo or iodo-substituted analogs, are common precursors for these transformations. Furthermore, under specific catalytic conditions, the nitro group itself can function as a leaving group in certain cross-coupling reactions, offering a unique synthetic pathway. The carboxylic acid moiety can be esterified or converted to an amide to prevent interference with the catalytic cycle and to introduce further functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. For derivatives of this compound, this reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.
Generalized Reaction Scheme: Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Application Data: Suzuki-Miyaura Coupling of 3-Halo-5-nitrobenzoic Acid Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromo-5-nitrobenzoate | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 3-Bromo-5-methylnitrobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O (3:1) | 90 | 16 | 80-90 |
| 3 | Methyl 3-iodo-5-nitrobenzoate | 2-Thiopheneboronic acid | [Pd(dppf)Cl₂] (2.5) | - | Cs₂CO₃ | DMF | 80 | 8 | 88-98 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of Methyl 3-(4-methoxyphenyl)-5-nitrobenzoate
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromo-5-nitrobenzoate, 4-methoxyphenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add degassed toluene and degassed water to the flask in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates from halogenated this compound derivatives.
Generalized Reaction Scheme: Heck Reaction
Caption: Generalized workflow for the Heck reaction.
Application Data: Heck Reaction of 3-Halo-5-nitrobenzoic Acid Derivatives
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 3-bromo-5-nitrobenzoate | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 75-85 |
| 2 | 3-Iodo-5-methylnitrobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80-90 |
| 3 | 3-Bromo-5-nitrobenzoic acid | Methyl acrylate | Pd(OAc)₂ (5) | - | NaOAc | DMA | 120 | 24 | 70-80 |
Detailed Experimental Protocol: Heck Reaction
Synthesis of Methyl (E)-3-(3-methyl-5-nitrophenyl)acrylate
Materials:
-
Methyl 3-bromo-5-nitrobenzoate (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA) (anhydrous)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
In a dry reaction vessel, combine methyl 3-bromo-5-nitrobenzoate, sodium acetate, and palladium(II) acetate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous DMA, followed by methyl acrylate via syringe.
-
Heat the reaction mixture to 120 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired cinnamate derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for synthesizing arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and organic materials.
Generalized Reaction Scheme: Sonogashira Coupling
Caption: Generalized workflow for the Sonogashira coupling.
Application Data: Sonogashira Coupling of 3-Iodo-5-methylnitrobenzene
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-5-methylnitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | 3-Iodo-5-methylnitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPEA | DMF | 70 | 8 | 80-90 |
| 3 | 3-Iodo-5-methylnitrobenzene | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | Et₃N | Toluene | 80 | 12 | 75-85 |
Detailed Experimental Protocol: Sonogashira Coupling
Synthesis of 1-Methyl-3-nitro-5-(phenylethynyl)benzene
Materials:
-
3-Iodo-5-methylnitrobenzene (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-iodo-5-methylnitrobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and degassed triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC.
-
Upon completion (typically 6 hours), cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired arylalkyne.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction is essential for the synthesis of arylamines, which are key structural motifs in many pharmaceuticals.
Generalized Reaction Scheme: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Application Data: Buchwald-Hartwig Amination of 3-Bromo-5-nitro Derivatives
| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-5-methylnitrobenzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 110 | 12 | 80-90 |
| 2 | Methyl 3-bromo-5-nitrobenzoate | Aniline | G3-XPhos (2) | - | K₂CO₃ | Dioxane | 100 | 18 | 75-85 |
| 3 | 3-Bromo-5-nitrobenzoic acid | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 90 | 24 | 70-80 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of 4-(3-Methyl-5-nitrophenyl)morpholine
Materials:
-
3-Bromo-5-methylnitrobenzene (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware, glovebox or Schlenk line
Procedure:
-
Inside a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 3-bromo-5-methylnitrobenzene and toluene.
-
Add morpholine via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the filtrate and purify by column chromatography to afford the desired arylamine.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood. The reagents and catalysts used in these reactions can be toxic, flammable, and/or air-sensitive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Inert atmosphere techniques are required for many of these reactions to prevent catalyst decomposition and side reactions. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. The user is responsible for ensuring the safety and appropriateness of these procedures for their intended application.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methyl-5-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete Crystallization | Ensure the solution is thoroughly cooled. After reaching room temperature, immerse the flask in an ice bath for at least 30 minutes to maximize crystal formation. |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to completely dissolve the crude product. Excess solvent will retain more of the product in the mother liquor upon cooling. |
| Premature Crystallization | If performing hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem. |
| Washing with Warm Solvent | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the purified product. |
Issue 2: Oily Product or Failure to Crystallize
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Consider a preliminary purification step like acid-base extraction before recrystallization. |
| Supersaturated Solution | The solution may be too clean and lack nucleation sites. Try scratching the inside of the flask at the liquid's surface with a glass rod or adding a seed crystal of pure this compound to induce crystallization. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound, even at low temperatures. If a single solvent was used, try a mixed solvent system. A common system for nitrobenzoic acids is an ethanol/water mixture. |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help moderate the cooling rate. |
Issue 3: Colored Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Presence of Nitrated Byproducts | Nitration reactions can sometimes produce colored byproducts. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| Oxidation Products | Exposure to air at high temperatures can cause some impurities to oxidize and form colored compounds. If this is a recurring issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is the most common and effective method for purifying crude this compound. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on the solubility of similar nitrobenzoic acids, a good starting point for solvent selection would be ethanol, methanol, or a mixed solvent system of ethanol and water. Small-scale solubility tests are recommended to determine the optimal solvent or solvent mixture.
Q3: What are the likely impurities in crude this compound?
A3: If synthesized by the nitration of 3-methylbenzoic acid (m-toluic acid), common impurities may include unreacted starting material and other isomeric nitration products such as 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid.
Q4: How can I remove unreacted 3-methylbenzoic acid from the crude product?
A4: Acid-base extraction is an effective method to separate this compound from the less acidic 3-methylbenzoic acid. By dissolving the crude mixture in an organic solvent and extracting with a weak aqueous base (like sodium bicarbonate), the more acidic nitrobenzoic acid will be selectively deprotonated and move to the aqueous layer. The layers can then be separated, and the pure this compound can be precipitated from the aqueous layer by acidification.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography is a more advanced purification technique that should be considered when:
-
Recrystallization fails to remove impurities effectively.
-
The impurities have very similar solubility profiles to this compound.
-
A very high degree of purity is required for subsequent applications.
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product. Add a few drops of a chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube gently in a warm water bath to observe solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
2. Acid-Base Extraction Protocol
This protocol describes the separation of this compound from less acidic impurities like 3-methylbenzoic acid.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of pure this compound will form.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol [1] |
| Appearance | Off-white to yellowish crystalline solid |
| Purity (Commercial) | Typically ≥97%[2] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Recrystallization of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 3-Methyl-5-nitrobenzoic acid. The following information is based on established principles for the purification of aromatic carboxylic acids and related nitro compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur if the solution is cooled too quickly or if there are significant impurities that lower the melting point of the compound.[5][6] To address this, try reheating the solution to redissolve the oil, adding a small amount of a co-solvent in which the compound is less soluble (like water with an alcohol), and allowing the solution to cool more slowly. Insulating the flask can aid in gradual cooling.[6]
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: A lack of crystal formation may indicate that the solution is not saturated or is supersaturated.[6] If the solution is not saturated, you can concentrate it by evaporating some of the solvent.[6] For supersaturated solutions, crystallization can be induced by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a seed crystal of the pure compound.[5][7]
Q4: The recovery yield of my purified product is very low. What are the possible reasons?
A4: A low recovery yield can result from several factors, including using too much solvent, incomplete crystallization, or washing the crystals with a solvent that is not ice-cold.[5][6] To improve the yield, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation and wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Q5: The recrystallized product is colored. How can I remove the color?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] However, use charcoal judiciously as it can also adsorb the desired product, potentially reducing the yield.[6]
Troubleshooting Guide
The following table summarizes common issues encountered during the recrystallization of this compound and suggests solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | - Solution is not saturated (too much solvent). - Supersaturation (solution is too pure, no nucleation sites). | - Concentrate the solution by evaporating some solvent and cool again.[6] - Induce crystallization by scratching the flask or adding a seed crystal.[5][7] |
| "Oiling Out" | - High concentration of impurities depressing the melting point. - Cooling rate is too fast. | - Reheat to dissolve the oil and cool more slowly.[5] - Add a small amount of a co-solvent in which the compound is less soluble.[6] |
| Low Recovery Yield | - Incomplete crystallization due to insufficient cooling. - Using too much or warm solvent for washing. - Premature crystallization during hot filtration. | - Ensure thorough cooling in an ice-bath.[6] - Wash crystals with a minimal amount of ice-cold solvent.[6] - Preheat the filtration apparatus.[6] |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration.[6] |
Experimental Protocols
General Recrystallization Protocol
This protocol is a general guideline based on methods for similar compounds and should be optimized for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath.[4][7]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For faster drying, a desiccator can be used.[4]
Visualizations
Troubleshooting Workflow for Recrystallization
Caption: Troubleshooting workflow for the recrystallization process.
References
- 1. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 2. CN106496038A - A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity - Google Patents [patents.google.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.
Q1: What are the primary synthetic routes to this compound and what are the main challenges?
There are two primary synthetic routes for this compound:
-
Nitration of 3-Methylbenzoic Acid: This is the most common approach. The main challenge is controlling the regioselectivity of the nitration reaction. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This results in a mixture of isomers, and achieving a high yield of the desired this compound can be difficult.[1]
-
Oxidation of a Nitrotoluene Derivative: This route, for instance, involves the oxidation of 3,5-dinitrotoluene. A key challenge here is achieving complete and selective oxidation of one of the methyl groups to a carboxylic acid without affecting the other functional groups or the aromatic ring. Incomplete oxidation can lead to a mixture of products.
Q2: I performed the nitration of 3-methylbenzoic acid and my yield of the desired this compound is low. What are the likely byproducts?
Low yields of the target isomer are typically due to the formation of other structural isomers. The primary byproducts in the nitration of 3-methylbenzoic acid are:
-
3-Methyl-2-nitrobenzoic acid
-
3-Methyl-4-nitrobenzoic acid
-
3-Methyl-6-nitrobenzoic acid
The formation of these isomers is a direct consequence of the competing directing effects of the methyl and carboxylic acid groups on the aromatic ring.[1]
Q3: How can I minimize the formation of isomeric byproducts during the nitration of 3-methylbenzoic acid?
Controlling the reaction conditions is crucial for improving the selectivity towards the desired 5-nitro isomer. Key parameters to consider are:
-
Temperature: Lowering the reaction temperature can significantly influence the isomer distribution.
-
Nitrating Agent: The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) can affect the regioselectivity.[2] Protecting the carboxylic acid functionality by converting it to an ester before nitration can also alter the directing effects and potentially improve the yield of the desired isomer after hydrolysis.[3]
Q4: I suspect dinitrated byproducts in my reaction mixture. How can I confirm their presence and prevent their formation?
Dinitration can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). The most likely dinitrated byproduct would be 4-methyl-3,5-dinitrobenzoic acid .[4]
-
Identification: These byproducts can be identified using techniques like HPLC, GC-MS, and NMR spectroscopy. They will have a higher molecular weight than the desired product.
-
Prevention: To avoid dinitration, use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Careful monitoring of the reaction progress can also help to prevent over-nitration.
Q5: In the oxidation route from a dinitrotoluene precursor, what byproducts should I expect?
When synthesizing this compound via oxidation of a compound like 3,5-dinitrotoluene, the primary byproduct is often the result of incomplete oxidation . This can lead to the presence of the starting material or intermediate oxidation products, such as the corresponding alcohol or aldehyde, in the final product mixture.
Q6: My final product is discolored. What could be the cause and how can I purify it?
Discoloration in the final product can be due to the presence of nitrophenolic compounds or other colored impurities.[5] Purification can be achieved through:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., an ethanol-water mixture) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.
-
Washing: Washing the crude product with a cold solvent, such as ice-cold methanol, can help remove some impurities.
Q7: What analytical techniques are best for identifying and quantifying byproducts in my synthesis?
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of your product and byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying isomeric impurities. A reversed-phase C18 column is often used for this purpose.[6][7][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts and can provide structural information based on fragmentation patterns. Derivatization of the carboxylic acid to a more volatile ester may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the desired product and any isolated byproducts.
Data Presentation
The following table summarizes the potential byproducts in the synthesis of this compound.
| Synthetic Route | Potential Byproduct | Reason for Formation | Analytical Identification |
| Nitration of 3-methylbenzoic acid | 3-Methyl-2-nitrobenzoic acid | Competing directing effects of methyl and carboxyl groups. | HPLC, GC-MS, NMR |
| 3-Methyl-4-nitrobenzoic acid | Competing directing effects of methyl and carboxyl groups. | HPLC, GC-MS, NMR | |
| 3-Methyl-6-nitrobenzoic acid | Competing directing effects of methyl and carboxyl groups. | HPLC, GC-MS, NMR | |
| 4-Methyl-3,5-dinitrobenzoic acid | Harsh reaction conditions (high temperature, excess nitrating agent). | HPLC, GC-MS (higher MW) | |
| Oxidation of 3,5-dinitrotoluene | Unreacted 3,5-dinitrotoluene | Incomplete oxidation. | HPLC, GC-MS |
| 3,5-dinitrobenzyl alcohol | Incomplete oxidation. | HPLC, GC-MS | |
| 3,5-dinitrobenzaldehyde | Incomplete oxidation. | HPLC, GC-MS |
Experimental Protocols
1. Synthesis of this compound via Nitration of Methyl 3-methylbenzoate (followed by hydrolysis)
This multi-step approach can improve the regioselectivity of the nitration.[3]
-
Step 1: Esterification of 3-Methylbenzoic Acid
-
Dissolve 3-methylbenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, remove excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain crude methyl 3-methylbenzoate.
-
-
Step 2: Nitration of Methyl 3-methylbenzoate
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Dissolve the methyl 3-methylbenzoate in concentrated sulfuric acid and cool the solution in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Step 3: Hydrolysis of Methyl 3-methyl-5-nitrobenzoate
-
Dissolve the crude methyl 3-methyl-5-nitrobenzoate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the ester is completely hydrolyzed.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
2. Direct Nitration of 3-Methylbenzoic Acid
This is a more direct but potentially less selective method.
-
In a flask, cool concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly add concentrated nitric acid while maintaining the low temperature to prepare the nitrating mixture.
-
In a separate flask, dissolve 3-methylbenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C.
-
Slowly add the nitrating mixture to the 3-methylbenzoic acid solution, keeping the temperature low.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period.
-
Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product mixture.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization to separate the desired this compound from its isomers.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating byproducts in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Dinitro-p-toluic acid | C8H6N2O6 | CID 85477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methyl-5-nitrobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is the direct nitration of 3-methylbenzoic acid (m-toluic acid) using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q2: What are the primary safety concerns during this synthesis?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction. Poor temperature control can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and the potential for an explosion. It is crucial to have an efficient cooling system and to control the rate of addition of the nitrating agent. The use of concentrated acids also requires appropriate personal protective equipment, including gloves and safety goggles, and the reaction should be performed in a well-ventilated fume hood.[1][2]
Q3: What are the typical impurities and by-products in this synthesis?
A3: The main impurities are isomeric by-products. Due to the directing effects of the methyl (-CH₃) and carboxylic acid (-COOH) groups on the aromatic ring, other isomers such as 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-6-nitrobenzoic acid can be formed. The formation of these isomers is highly dependent on reaction conditions, particularly temperature. Dinitro-m-toluic acid derivatives can also be formed if the reaction conditions are too harsh.[2] Additionally, residual starting material (3-methylbenzoic acid) may be present if the reaction is incomplete.
Q4: How can the purity of this compound be assessed?
A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate the product from its isomers and other by-products. Melting point analysis can also be used as an indicator of purity.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during work-up and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. - Optimize the reaction temperature. For nitration reactions, a low temperature (e.g., 0-10°C) is often effective.[2] - Minimize product loss by carefully optimizing the extraction and crystallization steps. |
| High Levels of Isomeric Impurities | - High reaction temperature. - Incorrect ratio of nitrating agents. | - Maintain a low and consistent reaction temperature. Temperature excursions can favor the formation of undesired isomers.[2] - Carefully control the stoichiometry of the nitrating agent. An excess of nitric acid can lead to dinitration. |
| Runaway Reaction | - Loss of cooling. - Addition of nitrating agent is too fast. - Inadequate stirring. | - Implement a robust cooling system with a backup. - Add the nitrating agent slowly and monitor the internal temperature closely. - Ensure efficient stirring throughout the reaction to prevent localized hotspots.[2] |
| Product is an Oily Substance, Not a Solid | - Presence of impurities. - Incomplete removal of solvent. | - Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1] - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the nitration of benzoic acid derivatives and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
3-Methylbenzoic acid (m-toluic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid in sulfuric acid, ensuring the temperature is maintained below 10°C with vigorous stirring.[3]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the reaction by pouring the mixture into a beaker containing crushed ice.[1][3]
-
A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.[1]
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of nitrobenzoic acid derivatives, which can serve as a reference for optimizing the synthesis of this compound.
| Parameter | Value | Reference Compound | Source |
| Reactant Ratio | 1 equivalent of benzoic acid derivative | 4-methyl-3-nitro-benzoic acid | [2] |
| 1 equivalent of ammonium nitrate | |||
| 2 equivalents of concentrated sulfuric acid | |||
| Reaction Temperature | 0°C | 4-methyl-3-nitro-benzoic acid | [2] |
| Reaction Time | 4-5 hours | 4-methyl-3-nitro-benzoic acid | [2] |
| Yield (Crude) | 90-96% | m-nitrobenzoic acid | [4] |
| Yield (Purified) | >50% | 3-methyl-4-nitrobenzoic acid | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity in the synthesis.
References
- 1. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of substituted nitrobenzoic acids. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of benzoic acid a common method for synthesizing m-nitrobenzoic acid?
The carboxylic acid group (-COOH) on the benzoic acid ring is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions.[1][2][3] Consequently, when benzoic acid is nitrated, the incoming nitro group (-NO2) is primarily directed to the meta position, making m-nitrobenzoic acid the major product.[3]
Q2: What are the typical isomers formed during the nitration of benzoic acid, and in what proportions?
The nitration of benzoic acid typically yields a mixture of isomers. The major product is m-nitrobenzoic acid, with smaller amounts of o-nitrobenzoic acid (around 20%) and p-nitrobenzoic acid (around 1.5-2%) also being formed.[4][5]
Q3: What are the primary safety precautions to consider during the nitration of benzoic acid?
The nitration of benzoic acid involves the use of concentrated and highly corrosive acids (nitric and sulfuric acid). It is crucial to adhere to strict safety protocols, which include:
-
Working in a well-ventilated fume hood as nitric acid and its fumes are toxic and corrosive.[1]
-
Wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1]
-
Handling concentrated acids with care, avoiding contact with skin and eyes, and adding them slowly to prevent splashing and overheating.[1]
-
Neutralizing acidic waste before disposal according to institutional safety regulations.[1]
Q4: Can substituted nitrobenzoic acids be synthesized by methods other than direct nitration?
Yes, other methods exist. For instance, m-nitrobenzoic acid can be prepared in higher yield by nitrating methyl benzoate and subsequently hydrolyzing the ester.[4] This method is often preferred as it minimizes the formation of the para isomer, simplifying purification.[4] Additionally, substituted benzoic acids can be prepared by the liquid-phase oxidation of the corresponding substituted alkylbenzenes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted nitrobenzoic acids.
Problem 1: Low yield of the desired m-nitrobenzoic acid.
-
Possible Cause 1: Suboptimal reaction temperature.
-
Solution: The reaction temperature should be carefully controlled, typically between 0°C and 30°C.[1] Higher temperatures can lead to the formation of undesired side products and over-nitration. For reactions requiring high selectivity for the meta isomer, maintaining a very cold temperature (below 0°C to 5°C) throughout the addition of the nitrating mixture is recommended.[2]
-
-
Possible Cause 2: Inefficient nitrating agent.
-
Possible Cause 3: Incomplete reaction.
-
Solution: The reaction may require several hours to reach completion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TCM).
-
Problem 2: Presence of significant amounts of ortho and para isomers in the product.
-
Possible Cause 1: Elevated reaction temperature.
-
Solution: As mentioned, higher temperatures can decrease the regioselectivity of the reaction. Maintaining a consistently low temperature is crucial for maximizing the yield of the meta isomer.[2]
-
-
Possible Cause 2: Direct nitration of a highly activated ring.
-
Solution: If the starting benzoic acid has strongly activating substituents, direct nitration may lead to a mixture of isomers. Consider an alternative synthetic route, such as protecting the activating group or introducing the nitro group before forming the carboxylic acid.
-
Problem 3: Formation of dinitro or trinitro byproducts.
-
Possible Cause: Over-nitration due to harsh reaction conditions.
-
Solution: This is often caused by excessively high temperatures or prolonged reaction times.[1] Use the recommended temperature range and monitor the reaction to stop it once the desired product is formed. The concentration of the nitrating mixture can also be a factor; using a slight excess of benzoic acid may help ensure the complete consumption of the nitronium ions.[1]
-
Problem 4: The product is difficult to purify and separate from isomers.
-
Possible Cause: Similar physical properties of the isomers.
-
Solution: The separation of nitrobenzoic acid isomers can be challenging.[4] Recrystallization is a common purification method. For m-nitrobenzoic acid, crystallization from 1% aqueous hydrochloric acid can yield a pure product.[4] For chlorinated nitrobenzoic acids, fractional precipitation by carefully controlling the pH of an aqueous solution can be an effective separation technique.[8]
-
Quantitative Data Summary
Table 1: Isomer Distribution in the Nitration of Benzoic Acid
| Isomer | Typical Percentage |
| m-Nitrobenzoic acid | ~78-80% |
| o-Nitrobenzoic acid | ~20% |
| p-Nitrobenzoic acid | ~1.5-2% |
| (Data synthesized from multiple sources)[4][5] |
Table 2: Melting Points of Nitrobenzoic Acid Isomers
| Compound | Melting Point (°C) |
| o-Nitrobenzoic acid | 147-148 |
| m-Nitrobenzoic acid | 140-142 |
| p-Nitrobenzoic acid | 237-242.4 |
| (Data synthesized from multiple sources)[4][9] |
Key Experimental Protocols
Protocol 1: Nitration of Benzoic Acid
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice/water/salt bath to 0°C or less, slowly add concentrated sulfuric acid to concentrated nitric acid.[2] For each gram of benzoic acid, a typical ratio is 1 mL of concentrated H₂SO₄ and 0.67 mL of concentrated HNO₃.[2]
-
Preparation of the Reaction Mixture: In a separate beaker, cool concentrated sulfuric acid (approximately 2.5 mL per gram of benzoic acid) to 0°C or less.[2]
-
Reaction: Slowly add dry, solid benzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.[2] Then, slowly add the cold nitrating mixture to the benzoic acid solution, maintaining the temperature below 5°C.[2]
-
Stirring: After the addition is complete, continue to stir the mixture in the cold bath for another 10-15 minutes.[2]
-
Precipitation: Pour the reaction mixture over an ice/water slurry (e.g., 100 g of ice and 100 mL of water) and stir vigorously to precipitate the product.[2]
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and air dry.[2] The crude product can be further purified by recrystallization from water or dilute acid.[1][2]
Protocol 2: Saponification of Methyl m-Nitrobenzoate
-
Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, place a solution of sodium hydroxide (e.g., 80 g in 320 cc of water) and methyl m-nitrobenzoate (e.g., 181 g).[4]
-
Saponification: Heat the mixture to boiling for 5-10 minutes, or until the ester has completely disappeared.[4]
-
Dilution: After cooling, dilute the reaction mixture with an equal volume of water.[4]
-
Acidification and Precipitation: Pour the cooled solution of the sodium salt into an excess of concentrated hydrochloric acid with stirring.[4] It is crucial to add the salt solution to the acid to avoid the formation of a less soluble acid salt.[4]
-
Isolation: Cool the solution to room temperature and filter the precipitated m-nitrobenzoic acid by suction.[4] The crude product typically has a purity of 90-96%.[4]
Visualizations
Caption: Experimental workflow for the nitration of benzoic acid.
Caption: Mechanism of electrophilic nitration of benzoic acid.
References
- 1. fvs.com.py [fvs.com.py]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemcess.com [chemcess.com]
- 6. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. US3174999A - Method of separating nitro-substitutedchloro-benzoic acids - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-5-nitrobenzoic acid. The focus is on removing isomeric impurities that can arise during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in crude this compound?
A1: The isomeric impurities present in this compound largely depend on the synthetic route employed.
-
From Nitration of 3-Methylbenzoic Acid: This is a common synthetic pathway. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) lead to a mixture of isomers. The primary isomeric impurities to expect are:
-
3-Methyl-2-nitrobenzoic acid
-
3-Methyl-4-nitrobenzoic acid
-
3-Methyl-6-nitrobenzoic acid
-
5-Methyl-2-nitrobenzoic acid[1]
-
-
From Oxidation of 3,5-Dimethylnitrobenzene: In this route, impurities can arise from incomplete oxidation of the methyl groups or other side reactions.
Q2: How can I identify the isomeric impurities in my sample?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for identifying and quantifying isomeric impurities.
-
HPLC: A reverse-phase HPLC method using a C18 column is generally effective for separating nitrobenzoic acid isomers.[2][3] The mobile phase composition and pH are critical for achieving good resolution.
-
GC-MS: This technique offers high sensitivity and specificity. However, it requires a derivatization step to convert the carboxylic acid group into a more volatile ester (e.g., a methyl ester) before analysis.[2]
Q3: What is the best solvent for recrystallizing this compound to remove isomeric impurities?
A3: The ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures, while the isomeric impurities will have different solubility profiles. Based on the properties of similar nitrobenzoic acids, good starting points for solvent selection are:
-
Ethanol
-
Methanol
-
Acetone
-
Ethanol/water mixtures [4]
A mixed solvent system, such as ethanol and water, often provides the best results as it allows for fine-tuning of the solubility.[4]
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Recrystallization
Potential Cause: The solubility of the desired product and the isomeric impurity are too similar in the chosen solvent.
Solutions:
-
Optimize the Solvent System:
-
If using a single solvent, try a different one from the list in the FAQs.
-
If using a mixed solvent system (e.g., ethanol/water), carefully adjust the ratio of the two solvents.
-
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This promotes the formation of purer crystals.
-
Seeding: Introduce a small crystal of pure this compound to the cooling solution to encourage selective crystallization.
-
Fractional Crystallization: If a significant amount of impurity is present, multiple recrystallization steps may be necessary.
Issue 2: Low Yield After Recrystallization
Potential Cause: The desired product has significant solubility in the cold solvent, or too much solvent was used.
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the flask is well-chilled in an ice bath for an adequate amount of time to maximize crystal precipitation.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
Issue 3: Oiling Out Instead of Crystallization
Potential Cause: The melting point of the compound is depressed by a high concentration of impurities, or the solution is cooling too rapidly.
Solutions:
-
Slower Cooling: Insulate the flask to slow the rate of cooling.
-
Add More Solvent: Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is obtained, then cool slowly.
-
Change Solvent: The "oiling out" may be due to the solvent's properties. Experiment with a different recrystallization solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound and Common Isomeric Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₈H₇NO₄ | 181.15 | 171-174 |
| 3-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 220-223[3][5][6] |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 216-218[2][7] |
| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 134-136[8][9][10] |
| 3-Methyl-6-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Not readily available |
Table 2: Qualitative Solubility of 3-Methyl-2-nitrobenzoic Acid (as a proxy for related isomers)
| Solvent | Solubility |
| Ethanol | Soluble[4] |
| Acetone | Soluble[4] |
| Water | Low solubility[4] |
Note: Quantitative solubility data for this compound and its isomers is not widely available in the literature. Experimental determination is recommended for process optimization.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound from isomeric impurities using a mixed solvent system of ethanol and water.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just dissolve the solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: HPLC Analysis of Isomeric Purity
This protocol outlines a general reverse-phase HPLC method for the analysis of methyl-nitrobenzoic acid isomers. Method optimization may be required for baseline separation of all isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 bonded silica gel column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[2]
-
Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid groups. A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of reference standards. The area of each peak can be used to determine the percentage of each isomer present.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methyl-4-nitrobenzoic acid CAS#: 3113-71-1 [m.chemicalbook.com]
- 3. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [chemicalbook.com]
- 6. 3-Methyl-2-nitrobenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methyl-2-nitrobenzoic acid CAS#: 3113-72-2 [m.chemicalbook.com]
- 9. 2-Nitro-5-methylbenzoic acid | CAS#:3113-72-2 | Chemsrc [chemsrc.com]
- 10. 5-Methyl-2-nitrobenzoic acid | 3113-72-2 [chemicalbook.com]
Optimizing reaction conditions for the nitration of methylbenzoate
Technical Support Center: Nitration of Methyl Benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the nitration of methyl benzoate. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of methyl benzoate and why?
The major product is methyl 3-nitrobenzoate. The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution reactions.[1][2] It deactivates the aromatic ring, slowing down the reaction and directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][3] This is because the carbocation intermediates formed by ortho and para attack are destabilized by the electron-withdrawing nature of the ester group.[1]
Q2: Why is a mixture of concentrated nitric acid and concentrated sulfuric acid used for nitration?
Concentrated sulfuric acid acts as a catalyst to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid.[3][4][5][6] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[4][5]
Q3: What is the purpose of keeping the reaction at a low temperature (0-15°C)?
Maintaining a low temperature is crucial for several reasons:
-
To control the reaction rate: The nitration of methyl benzoate is an exothermic reaction.[1] Low temperatures help to manage the reaction rate and prevent it from becoming too vigorous.
-
To prevent side reactions: Higher temperatures can lead to the formation of unwanted byproducts, such as dinitrated products (e.g., methyl 3,5-dinitrobenzoate).[1][2][7]
-
To ensure the stability of the nitronium ion: The nitronium ion can be unstable at higher temperatures.[8]
Q4: What are the common byproducts in this reaction and how can their formation be minimized?
The primary byproduct is the dinitrated product, methyl 3,5-dinitrobenzoate.[2] Its formation can be minimized by:
-
Strict temperature control: Keeping the reaction temperature below 15°C is critical.[7]
-
Slow addition of the nitrating mixture: Adding the nitric acid-sulfuric acid mixture slowly to the methyl benzoate solution ensures that the concentration of the nitrating agent is not excessively high at any point, reducing the chance of a second nitration.[4][7]
-
Controlling reaction time: Prolonged reaction times can increase the likelihood of dinitration.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. | 1. Ensure the nitrating mixture was added correctly and the reaction was allowed to proceed for the recommended time.[9] Consider monitoring the reaction by TLC if possible.[1] |
| 2. Loss of product during workup. | 2. Ensure the product has fully precipitated before filtration. Wash the crude product with ice-cold water and methanol to minimize dissolution.[4] | |
| 3. Reaction temperature was too high, leading to byproduct formation. | 3. Carefully monitor and control the reaction temperature, keeping it within the recommended range (e.g., below 15°C).[7] | |
| Oily product that does not solidify | 1. Presence of impurities. | 1. Ensure the starting materials are pure and the glassware is clean and dry.[9][10] |
| 2. Incomplete removal of acids during workup. | 2. Wash the crude product thoroughly with cold water to remove residual acids.[3] A wash with a dilute sodium bicarbonate solution can also be performed cautiously to neutralize any remaining acid.[1] | |
| Product has a very low melting point | 1. Presence of impurities, likely ortho or para isomers, or unreacted starting material. | 1. Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to purify it.[4][11] |
| Formation of a dark-colored reaction mixture | 1. Reaction temperature is too high, causing decomposition or side reactions. | 1. Maintain strict temperature control throughout the addition of the nitrating mixture.[7] |
| 2. Impurities in the starting materials. | 2. Use pure reagents. |
Experimental Protocols
Below are summarized protocols for the nitration of methyl benzoate.
Protocol 1: Small-Scale Nitration
| Step | Procedure | Reagent Quantities |
| 1. Preparation | Cool 1.0 mL of concentrated sulfuric acid in a test tube in an ice bath for 10 minutes.[3] | Methyl Benzoate: 0.7 mL |
| 2. Addition of Substrate | Carefully add 0.7 mL of methyl benzoate to the cold sulfuric acid and mix.[3] | Conc. H₂SO₄: 1.0 mL + 0.4 mL |
| 3. Preparation of Nitrating Mixture | In a separate test tube, mix 0.4 mL of concentrated nitric acid and 0.4 mL of concentrated sulfuric acid, and cool in an ice bath for 10 minutes.[3] | Conc. HNO₃: 0.4 mL |
| 4. Reaction | Add the cold nitrating mixture dropwise to the methyl benzoate solution while swirling in the ice bath, maintaining a temperature around 0°C.[3] | |
| 5. Quenching & Isolation | After the addition is complete, continue to swirl in the ice bath for 5-10 minutes, then let it stand at room temperature for 10 minutes.[3] Pour the reaction mixture onto crushed ice.[3] | |
| 6. Purification | Collect the solid product by vacuum filtration, wash with cold water, and then with ice-cold 95% ethanol.[3] Recrystallize from hot methanol.[4] |
Protocol 2: Larger-Scale Nitration
| Step | Procedure | Reagent Quantities |
| 1. Preparation | Add 6 mL of concentrated sulfuric acid to a 50-mL Erlenmeyer flask and cool in an ice bath.[9] | Methyl Benzoate: 2.00 mL |
| 2. Addition of Substrate | Add 2.00 mL of methyl benzoate to the cold, stirring sulfuric acid.[9] | Conc. H₂SO₄: 6 mL |
| 3. Addition of Nitrating Agent | Add 1.4 mL of concentrated nitric acid dropwise over 3-4 minutes to the stirring mixture in the ice bath.[9] | Conc. HNO₃: 1.4 mL |
| 4. Reaction | After addition, stir for 5 more minutes in the ice bath, then remove the bath and stir at room temperature for 20 minutes.[9] | |
| 5. Quenching & Isolation | Pour the reaction mixture onto about 20 g of crushed ice in a beaker.[9] | |
| 6. Purification | Collect the crude crystals by suction filtration, washing with ice-cold water.[9] Recrystallize from methanol.[9] |
Visualizations
Experimental Workflow for Nitration of Methyl Benzoate
Caption: A flowchart of the experimental workflow for the nitration of methyl benzoate.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the nitration of methyl benzoate.
References
- 1. echemi.com [echemi.com]
- 2. quora.com [quora.com]
- 3. webassign.net [webassign.net]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. aiinmr.com [aiinmr.com]
- 6. quora.com [quora.com]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Troubleshooting low yield in the synthesis of methyl-nitrobenzoic acids
Welcome to the technical support center for the synthesis of methyl-nitrobenzoic acids. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields.
Troubleshooting Guide: Low Yield
Low yields in the synthesis of methyl-nitrobenzoic acids can arise from several factors, from suboptimal reaction conditions to the formation of side products. This section addresses specific issues you might encounter during your experiments.
Issue 1: Low Overall Yield in Nitration of Toluene or Methylbenzoic Acid
Possible Causes and Solutions:
-
Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises above the optimal range (typically 0-15°C), side reactions such as dinitration and oxidation of the methyl group can occur, significantly reducing the yield of the desired mononitrated product.[1]
-
Improper Reagent Addition: Rapid addition of the nitrating mixture can cause localized overheating, leading to the formation of byproducts.[1]
-
Solution: Add the nitrating mixture dropwise with vigorous stirring to ensure even distribution and temperature control.[3]
-
-
Presence of Water: Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction, leading to an incomplete reaction.[1]
-
Solution: Ensure all glassware is thoroughly dried before use and use concentrated acids.
-
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low may result in the reaction not going to completion.[1][4]
-
Solution: After the addition of the nitrating agent, allow the mixture to warm to room temperature and stir for a designated period (e.g., 15-30 minutes) to ensure the reaction is complete.[1][2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[3]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the isolation and purification steps.
Issue 2: Formation of Multiple Isomers
The nitration of substituted toluenes can lead to a mixture of ortho, meta, and para isomers, making purification difficult and reducing the yield of the desired product.
-
Conflicting Directing Effects: In substrates like 4-methylbenzoic acid, the methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This can lead to the formation of multiple isomers.[3][4]
Issue 3: Low Yield in the Oxidation of Nitrotoluene to Nitrobenzoic Acid
The oxidation of a methyl group on a nitrotoluene to a carboxylic acid can be challenging and may result in low yields if not performed correctly.
-
Incomplete Oxidation: The reaction may not proceed to completion, leaving unreacted starting material.
-
Solution: Ensure a sufficient amount of the oxidizing agent (e.g., potassium permanganate, sodium dichromate) is used.[5][6] Refluxing the reaction mixture until the color of the permanganate disappears can indicate completion.[4] The addition of a phase transfer catalyst, such as PEG-600, can improve the reaction rate and yield.[6]
-
-
Side Reactions: Over-oxidation or cleavage of the aromatic ring can occur under harsh conditions. The rate of addition of the oxidizing agent is critical; adding it too quickly or too slowly can lead to side reactions and diminished yields.[7]
-
Difficult Workup: The removal of the manganese dioxide byproduct (if using permanganate) and the isolation of the final product can be inefficient.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the nitration of 4-methylbenzoic acid?
A1: The most critical factors are stringent temperature control (maintaining 0-15°C), slow and controlled addition of the nitrating mixture, and using anhydrous conditions.[1] These measures help to minimize side reactions like dinitration and oxidation of the methyl group.[1]
Q2: My final product is an oil and fails to solidify. What could be the reason?
A2: The presence of isomeric impurities or dinitrated byproducts can lower the melting point of the product mixture, causing it to be an oil.[2] Incomplete removal of residual acids from the workup can also prevent crystallization.[2] Thorough washing of the crude product with cold water and purification by recrystallization can help resolve this issue.[2]
Q3: How can I improve the purity of my methyl-nitrobenzoic acid?
A3: Recrystallization is the most common and effective method for purifying methyl-nitrobenzoic acids.[4] Ethanol or a mixture of ethanol and water are often suitable solvents.[1][2] The key is to choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling promotes the formation of pure crystals.[4]
Q4: What analytical techniques can I use to confirm the identity and purity of my product?
A4: Several analytical techniques can be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[4]
-
Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the chemical structure.[4]
-
Chromatography: Thin Layer Chromatography (TLC) is useful for monitoring the reaction progress and assessing purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and quantifying isomeric impurities.[8]
Q5: Are there alternative, greener methods for the oxidation of nitrotoluenes?
A5: Yes, research is being conducted on greener oxidation methods to avoid harsh reagents like potassium permanganate. These include using molecular oxygen with catalysts like N-acetoxyphthalimide (NAPI) or biomimetic catalysts such as substituted iron porphyrins.[9]
Data Presentation
Table 1: Influence of Temperature on Nitration Yield
| Reaction Temperature (°C) | Yield of Solid Product (g) | Observations | Reference |
| 5-15 | 220-230 | Optimal, almost colorless product | [10] |
| 50 | 193 | Increased formation of oily byproducts | [10] |
| 70 | 130 | Significant increase in oily byproducts | [10] |
Table 2: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Acidity (pKa) |
| 2-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 146-148 | 2.22 |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 139-141 | 3.47 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 240-242 | 3.44 |
| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 134-136 | Not Reported |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 215-218 | Not Reported |
| Data sourced from BenchChem[11] |
Experimental Protocols
Protocol 1: Nitration of 4-Methylbenzoic Acid
Materials:
-
4-methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, cool 10 mL of concentrated sulfuric acid to approximately 0°C in an ice-salt bath.
-
Slowly add 5.0 g of 4-methylbenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.[1]
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 3.0 mL of concentrated nitric acid to 3.0 mL of concentrated sulfuric acid. Keep this mixture cool in an ice bath.[1]
-
Add the cold nitrating mixture dropwise to the solution of 4-methylbenzoic acid over a period of about an hour, maintaining the reaction temperature between 5-15°C.[10]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.[2][3]
-
Slowly pour the reaction mixture onto crushed ice with constant stirring to precipitate the crude product.[1][4]
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water.[2]
-
Purify the crude product by recrystallization from an ethanol/water mixture.[1]
Protocol 2: Oxidation of 4-Nitrotoluene with Potassium Permanganate
Materials:
-
4-Nitrotoluene
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH) (optional, for basic conditions)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, suspend 4-nitrotoluene in water (and an aqueous solution of a base like sodium hydroxide if basic conditions are desired).[4]
-
Heat the mixture to reflux and add potassium permanganate in portions.[4]
-
Continue to reflux the mixture until the purple color of the permanganate disappears, indicating the reaction is complete.[4]
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.[4]
-
Acidify the filtrate with an acid, such as hydrochloric acid, to precipitate the 4-nitrobenzoic acid.[4]
-
Collect the product by filtration and purify by recrystallization.[4]
Visualizations
Experimental Workflow: Nitration of Methylbenzoic Acid
Caption: Step-by-step workflow for the nitration of methylbenzoic acid.
Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting logic for low yield in nitration reactions.
Experimental Workflow: Oxidation of Nitrotoluene
Caption: General workflow for the oxidation of nitrotoluene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]
- 7. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-5-nitrobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, particularly focusing on side reactions and purification challenges.
Q1: My reaction yielded a mixture of isomers instead of pure this compound. How can I improve the regioselectivity?
A1: The formation of multiple isomers is a primary challenge in this synthesis. The starting material, 3-methylbenzoic acid, has two directing groups: the methyl group (-CH₃), which is ortho, para-directing, and the carboxylic acid group (-COOH), which is meta-directing. The nitration can thus occur at positions 2, 4, 5, and 6.
Troubleshooting Steps:
-
Temperature Control: The temperature of the nitration reaction is critical. Maintaining a low and consistent temperature, typically between 0°C and 5°C, is crucial.[1][2] Higher temperatures can decrease selectivity and increase the formation of unwanted isomers and dinitrated byproducts.[1][3]
-
Rate of Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added very slowly to the solution of 3-methylbenzoic acid in sulfuric acid.[4][5] A rapid addition can cause localized temperature increases, leading to a loss of selectivity.
-
Protecting Group Strategy: For higher selectivity, consider a multi-step synthesis. First, protect the carboxylic acid by converting it to a methyl ester (methyl 3-methylbenzoate). The ester group is also a meta-director. After nitration, the ester can be hydrolyzed back to the carboxylic acid.[6][7] This approach can improve the yield of the desired 5-nitro isomer.
Q2: The overall yield of my product is very low. What are the potential causes?
A2: Low yields can result from several factors, including incomplete reactions, formation of side products, or losses during workup and purification.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the nitrating mixture. However, excessively long reaction times or high temperatures can lead to the formation of dinitro compounds and other oxidation byproducts, which will lower the yield of the desired product.[1]
-
Moisture Content: The presence of water can deactivate the nitrating mixture by interfering with the formation of the nitronium ion (NO₂⁺).[8] Ensure all glassware is dry and use anhydrous reagents if possible.
-
Work-up Procedure: When quenching the reaction by pouring it over ice, ensure vigorous stirring to facilitate the precipitation of the product.[5] Incomplete precipitation will lead to significant loss of product in the aqueous filtrate.
Q3: I am having difficulty purifying the final product. What are the best purification methods?
A3: The primary impurities are the positional isomers, which often have similar physical properties to the desired product, making purification challenging.
Troubleshooting Steps:
-
Recrystallization: This is the most common and effective method for purifying this compound.
-
Solvent Selection: A mixed solvent system, such as ethanol-water, is often effective. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly.[9] Rapid cooling can trap impurities within the crystal lattice.[1]
-
Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove residual impurities.[1]
-
-
Acid-Base Extraction: While less effective for separating isomers, an acid-base extraction can help remove any non-acidic impurities. The crude product can be dissolved in a basic solution (e.g., sodium bicarbonate), washed with an organic solvent (e.g., diethyl ether) to remove neutral impurities, and then re-precipitated by adding acid.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is recommended for full characterization.
-
Melting Point: A sharp melting point that matches the literature value (171-172°C) is a strong indicator of high purity.[10] A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopy:
-
¹H NMR: Can confirm the substitution pattern on the aromatic ring. For this compound, the spectrum should show characteristic peaks for the methyl group and the aromatic protons.[10]
-
IR Spectroscopy: Will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as the N-O stretches of the nitro group.
-
-
Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing isomeric purity.[11] By comparing the chromatogram of the synthesized product to that of known standards, the percentage of each isomer can be accurately determined.[11]
Data Presentation
The table below illustrates how reaction temperature, a critical parameter, can influence the selectivity and yield in a typical nitration reaction of a substituted aromatic acid. Note that these are representative values based on similar reactions and should be optimized for this specific synthesis.
| Reaction Temperature (°C) | Target Isomer Selectivity (%) | Formation of Other Isomers (%) | Dinitration Byproducts (%) | Overall Yield (%) |
| 0 - 5 | ~75 - 85% | ~10 - 20% | < 5% | High |
| 5 - 15 | ~60 - 75% | ~20 - 35% | ~5 - 10% | Moderate |
| > 20 | < 60% | > 35% | > 10% | Low |
Experimental Protocol: Nitration of 3-Methylbenzoic Acid
This protocol describes the direct nitration of 3-methylbenzoic acid. Caution: This procedure involves the use of highly corrosive concentrated acids. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials:
-
3-Methylbenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Prepare the Reaction Flask: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5.0 g of 3-methylbenzoic acid.
-
Dissolve Starting Material: Place the flask in an ice-salt bath. Slowly and carefully add 20 mL of concentrated sulfuric acid to the flask while stirring. Continue to stir until all the solid has dissolved, ensuring the temperature remains below 10°C.
-
Prepare the Nitrating Mixture: In a separate beaker or small flask, carefully add 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration Reaction: Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid over a period of 20-30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. [2][5]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Product Precipitation (Work-up): Slowly pour the reaction mixture onto approximately 100 g of crushed ice in a beaker, stirring vigorously. The crude product will precipitate as a pale yellow solid.[5]
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying and Purification: Allow the product to air-dry or dry in a desiccator. The crude product can then be purified by recrystallization from an ethanol-water mixture.
Visualizations
The following diagrams illustrate the troubleshooting workflow and the chemical reaction pathways.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. This compound | 113882-33-0 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 3-Methyl-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical techniques used to assess the purity of 3-Methyl-5-nitrobenzoic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for determining the purity of this compound?
A1: The primary techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for its high sensitivity and resolving power, making it ideal for detecting trace impurities.[1][2] GC-MS is highly sensitive and specific, particularly for volatile impurities, though it often requires derivatization of the analyte.[2][3] Quantitative NMR (qNMR) is a primary analytical method that allows for direct quantification against a certified internal standard without needing a specific reference standard for the compound itself.[1]
Q2: What are the potential impurities I should be aware of during the synthesis and analysis of this compound?
A2: The synthesis of substituted nitrobenzoic acids, often through nitration of a corresponding methylbenzoic acid, can lead to the formation of positional isomers.[1][2] For example, in the synthesis of the related compound 5-Methyl-2-nitrobenzoic acid, common isomeric impurities include 3-Methyl-2-nitrobenzoic acid, 3-Methyl-4-nitrobenzoic acid, and 4-Methyl-2-nitrobenzoic acid.[2] Residual starting materials and by-products from the reaction are also potential impurities.[1]
Q3: Why am I seeing poor peak shape and retention time shifts in my HPLC analysis of this compound?
A3: Poor peak shape and retention time instability in the HPLC analysis of organic acids can stem from several factors. One common issue is the use of a 100% aqueous mobile phase with a standard C18 column, which can lead to stationary phase dewetting, resulting in a dramatic drop in retention time and degraded peak shape.[4] Additionally, if the mobile phase pH is too close to the pKa of the analyte, it can result in split peaks or shoulders due to the presence of both ionized and non-ionized forms of the acid. It is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa. Inconsistent mobile phase preparation, temperature fluctuations, and column contamination can also lead to retention time drift.[5][6]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injection issue (e.g., empty vial, incorrect injection volume). | - Verify sample vial has sufficient volume and is correctly placed in the autosampler.- Check injector settings and ensure the correct volume is being injected. |
| Detector issue (e.g., lamp off, incorrect wavelength). | - Ensure the detector lamp is on.- Verify the detection wavelength is appropriate for this compound (aromatic nitro compounds often absorb around 254 nm).[7] | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Sample solvent incompatible with the mobile phase. | - Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase. |
| Column overload. | - Dilute the sample and reinject. | |
| pH of the mobile phase is too close to the pKa of the analyte. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. | |
| Retention Time Drift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase and ensure it is thoroughly mixed.[5] For gradient methods, check the mixer performance.[5] |
| Poor column equilibration. | - Increase the column equilibration time between injections.[5] | |
| Temperature fluctuations. | - Use a column oven to maintain a constant temperature.[5] | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | - Systematically loosen fittings from the detector backwards to identify the location of the blockage.[6]- Reverse flush the column (disconnect from the detector first).- Replace in-line filters or guard columns.[6] |
| Buffer precipitation in the mobile phase. | - Ensure the buffer concentration is soluble in the organic solvent percentage used.- Flush the system with water to dissolve precipitated salts.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
This guide addresses common issues encountered during the GC-MS analysis of this compound, which typically requires derivatization.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak for Derivatized Analyte | Incomplete or failed derivatization. | - Review the derivatization protocol; ensure correct reagent amounts, temperature, and reaction time.[7]- Use a fresh derivatizing agent. |
| Injector temperature too low. | - Increase the injector temperature to ensure volatilization of the derivatized analyte.[7] | |
| Poor Peak Shape | Active sites in the injector liner or column. | - Use a deactivated liner.- Condition the column according to the manufacturer's instructions. |
| Co-elution with other components. | - Optimize the temperature program (e.g., adjust ramp rate, initial/final temperatures) to improve separation.[7] | |
| Low Sensitivity | Poor ionization in the mass spectrometer. | - Clean the ion source.- Check the filament. |
| Suboptimal MS parameters. | - For enhanced sensitivity, consider operating in Selected Ion Monitoring (SIM) mode instead of full scan mode.[2] |
Experimental Protocols
HPLC Purity Method for a Related Compound (5-Methyl-2-nitrobenzoic acid)
This method can be adapted for the analysis of this compound.
| Parameter | Condition |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[8] |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)[8] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 254 nm (typical for aromatic nitro compounds)[7] |
| Injection Volume | 10 µL[7] |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.[8] |
Quantitative NMR (qNMR) Protocol for a Related Compound (5-Methyl-2-nitrobenzoic acid)
This protocol provides a framework for the qNMR analysis of this compound.
| Parameter | Condition |
| Instrumentation | 400 MHz (or higher) NMR spectrometer[1] |
| Internal Standard | Certified reference material (CRM) of Maleic acid[9] |
| Solvent | Dimethyl sulfoxide-d6 (DMSO-d6)[1] |
| Sample Preparation | Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of DMSO-d6 and transfer to a 5 mm NMR tube.[9] |
| Key NMR Parameters | - Pulse Program: A standard 90° pulse sequence.[1]- Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of all relevant protons).[1] |
| Data Analysis | Purity is calculated by comparing the integral of a unique proton signal of the analyte to the integral of a signal from the certified internal standard.[9] |
Visual Workflows
Caption: General workflow for HPLC purity analysis.
Caption: General workflow for GC-MS purity analysis.
Caption: Decision logic for selecting analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Methyl-5-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 3-Methyl-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the scale-up of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Direct Nitration: This involves the direct nitration of 3-methylbenzoic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid. While straightforward, this method can lead to the formation of undesired isomers, making purification challenging.
-
Esterification-Nitration-Hydrolysis: This multi-step approach involves first protecting the carboxylic acid group of 3-methylbenzoic acid as a methyl ester. The resulting methyl 3-methylbenzoate is then nitrated, which can offer better regioselectivity. Finally, the methyl ester is hydrolyzed to yield this compound.[1] This route often provides a purer product and is sometimes considered a "greener" process.[2][3]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: The primary safety concern is the highly exothermic nature of the nitration reaction.[4][5] Poor temperature control during scale-up can lead to a runaway reaction, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[5] The use of concentrated nitric and sulfuric acids, which are highly corrosive, also poses significant risks.[6][7][8]
Q3: What are the typical impurities and by-products in this synthesis?
A3: The main impurities are isomeric by-products. Depending on the reaction conditions, particularly temperature, other isomers such as 3-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid can be formed. Dinitrated products can also be a significant impurity if the reaction is not carefully controlled.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can be purified by recrystallization. A common method involves dissolving the crude product in a suitable solvent mixture, such as ethyl acetate/dichloromethane/acetic acid, and then allowing it to crystallize.[9] Washing the crude product with cold water after precipitation is also a crucial step to remove residual acids.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup and purification. - Suboptimal reaction temperature. | - Monitor the reaction to completion using TLC or HPLC. - Ensure efficient extraction and minimize transfers. - Carefully control the reaction temperature within the optimal range. |
| High Impurity Levels (Isomers) | - Reaction temperature is too high. - Incorrect ratio of nitrating agents. | - Maintain a low and consistent reaction temperature (typically 0-10 °C). - Carefully control the stoichiometry of the nitrating mixture. |
| Runaway Reaction | - Loss of cooling. - Addition of nitrating agent is too fast. - Inadequate stirring. | - Implement a robust cooling system with a backup. - Add the nitrating agent slowly and monitor the internal temperature closely. - Ensure efficient stirring to prevent localized hotspots. |
| Product is an oil, not a solid | - Presence of impurities. - Product is not fully protonated. | - Purify the crude product by chromatography or recrystallization. - Ensure complete acidification during the workup. |
Experimental Protocols
Synthesis of this compound via Esterification, Nitration, and Hydrolysis
Step 1: Esterification of 3-Methylbenzoic Acid
-
Materials: 3-Methylbenzoic acid, Methanol (CH₃OH), Concentrated Sulfuric Acid (H₂SO₄), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine (saturated NaCl solution), Diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzoic acid in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, remove excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain methyl 3-methylbenzoate.
-
Step 2: Nitration of Methyl 3-methylbenzoate
-
Materials: Methyl 3-methylbenzoate, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃).
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add methyl 3-methylbenzoate to the cold sulfuric acid with constant stirring.[1]
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[1]
-
Add the nitrating mixture dropwise to the solution of methyl 3-methylbenzoate, maintaining the reaction temperature below 10 °C.[1]
-
After the addition is complete, continue stirring in the ice bath for a specified time.
-
Pour the reaction mixture over crushed ice to precipitate the crude methyl 3-methyl-5-nitrobenzoate.[1]
-
Collect the solid by vacuum filtration and wash with cold water.[1]
-
Step 3: Hydrolysis of Methyl 3-methyl-5-nitrobenzoate
-
Materials: Methyl 3-methyl-5-nitrobenzoate, Sodium hydroxide (NaOH) solution, Hydrochloric acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve methyl 3-methyl-5-nitrobenzoate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.[10]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[1]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting logic for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. This compound | 113882-33-0 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl-Nitrobenzoic Acid Isomers
Published: December 28, 2025
Affiliation: Google Research
Introduction
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is critical for the successful synthesis of target molecules.[1] Substituted nitrobenzoic acids are a vital class of intermediates, with the specific arrangement of functional groups on the aromatic ring profoundly influencing reactivity, physical properties, and ultimate synthetic utility.[1] This guide provides a detailed comparison of the chemical reactivity of various methyl-nitrobenzoic acid isomers. The analysis focuses on key chemical transformations relevant to synthetic chemistry and drug development, including the acidity of the carboxylic acid, the esterification of the carboxyl group, and the reduction of the nitro group. The comparative reactivity is discussed in the context of the electronic and steric effects imparted by the substituent groups on the benzene ring.
The reactivity of a substituted benzene derivative is intricately governed by the interplay of the electronic and steric properties of its substituents.[2] In the case of methyl-nitrobenzoic acid isomers, three key functional groups dictate their chemical behavior:
-
Carboxylic Acid Group (-COOH): An electron-withdrawing group through its inductive effect (-I) and a deactivating, meta-directing group in electrophilic aromatic substitution.[2]
-
Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects, and a deactivating, meta-directing group.[2]
-
Methyl Group (-CH₃): An electron-donating group through its inductive effect (+I) and hyperconjugation, and an activating, ortho, para-directing group.[2]
The relative positions of these groups on the benzene ring create distinct chemical environments, leading to significant differences in the reactivity of the isomers.[2]
Quantitative Reactivity Data
The following table summarizes key quantitative data for representative isomers of methyl-nitrobenzoic acid. The data is compiled from various sources and provides a basis for comparing their reactivity.
| Isomer | Structure | pKa | Relative Rate of Esterification (Qualitative) | Relative Rate of Nitro Reduction (Qualitative) |
| Benzoic Acid (Reference) | C₇H₆O₂ | 4.20[3] | Baseline | N/A |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | Not Reported | Moderate | Fast |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | Not Reported | Moderate | Fast |
| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | Not Reported | Slow | Moderate |
| 3-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | Not Reported | Very Slow | Slow |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 2.17[3] | Slow | N/A |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 3.45[3] | Fast | N/A |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 3.44[3] | Fast | N/A |
Analysis of Reactivity
Acidity (pKa)
The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[2] Electron-withdrawing groups, such as the nitro group, increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate base.[1] This effect is most pronounced when the nitro group is in the ortho or para position, where it can exert a strong resonance-withdrawing effect.[1]
-
Ortho Effect: Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of whether the substituent is electron-donating or electron-withdrawing. This is known as the "ortho effect" and is a combination of steric and electronic factors. In the case of 2-nitrobenzoic acid, the pKa is significantly lower (2.17) than that of the meta (3.45) and para (3.44) isomers, indicating its stronger acidity.[3]
-
Electronic Effects: The nitro group is strongly electron-withdrawing, which increases the acidity of all nitrobenzoic acid isomers compared to benzoic acid (pKa 4.20).[3] The methyl group is electron-donating, which tends to decrease acidity. The final pKa of a methyl-nitrobenzoic acid isomer will be a balance of these opposing electronic effects, modulated by their positions. For example, in 4-methyl-3-nitrobenzoic acid, the electron-withdrawing nitro group at the meta position and the electron-donating methyl group at the para position relative to the carboxyl group will influence the acidity.
Caption: Influence of substituents on the chemical properties of methyl-nitrobenzoic acid isomers.
Esterification of the Carboxylic Acid
The rate of acid-catalyzed esterification is sensitive to both electronic and steric effects. Electron-withdrawing groups can slightly increase the electrophilicity of the carboxyl carbon, but steric hindrance around the carboxylic acid group is often the dominant factor.
-
Steric Hindrance: Isomers with substituents in the ortho position to the carboxylic acid group will exhibit significantly slower esterification rates due to steric hindrance. For example, 5-methyl-2-nitrobenzoic acid and especially 3-methyl-2-nitrobenzoic acid, which has two ortho substituents, are expected to have slow esterification rates.[2]
-
Minimal Steric Hindrance: Isomers like 4-methyl-3-nitrobenzoic acid, with no ortho substituents, are expected to have esterification rates comparable to benzoic acid, primarily influenced by the electronic effects of the substituents.[2]
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common and synthetically important transformation.[1] The rate of this reaction, often carried out by catalytic hydrogenation, is also influenced by steric hindrance around the nitro group.
-
Steric Hindrance: Isomers with one or more ortho substituents to the nitro group will have slower reduction rates. 3-Methyl-2-nitrobenzoic acid, with both a methyl and a carboxylic acid group ortho to the nitro group, is expected to have the slowest reduction rate due to significant steric hindrance.[2]
-
Less Hindered Isomers: Isomers such as 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid have less steric hindrance around the nitro group and are expected to undergo reduction more readily.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.[4][5]
Materials and Equipment:
-
pH meter with a glass electrode[3]
-
Standard pH buffers (pH 4, 7, and 10)[3]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution[3]
-
0.01 M solution of the methyl-nitrobenzoic acid isomer
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.[3]
-
Pipette a known volume (e.g., 25 mL) of the 0.01 M methyl-nitrobenzoic acid solution into a beaker.[3]
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.[3]
-
Add the 0.1 M NaOH solution in small increments (e.g., 0.5 mL) from the burette, recording the pH after each addition.
-
Continue the titration until the pH has risen significantly, well past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the volume of NaOH that is half of the equivalence point volume.[3]
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Fischer Esterification
This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Methyl-nitrobenzoic acid isomer
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the methyl-nitrobenzoic acid isomer in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction
This protocol describes a general procedure for the reduction of a nitro group using catalytic hydrogenation.[2]
Materials and Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Methyl-nitrobenzoic acid isomer
-
Solvent (e.g., ethanol, ethyl acetate)
-
Catalyst (e.g., 10% Palladium on carbon, Pd/C)
-
Hydrogen gas source
Procedure:
-
In a reaction flask, dissolve the methyl-nitrobenzoic acid isomer in a suitable solvent.
-
Add the catalyst (e.g., 10% Pd/C, typically 5-10 mol% relative to the substrate).
-
Place the flask in the hydrogenation apparatus.
-
Evacuate the apparatus and flush it with hydrogen gas several times.
-
Pressurize the apparatus with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or until TLC analysis indicates the complete disappearance of the starting material.
-
Carefully vent the hydrogen and flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude amino-methyl-benzoic acid.[2]
-
The product can be purified by recrystallization if necessary.[2]
Conclusion
The reactivity of methyl-nitrobenzoic acid isomers is a clear illustration of the profound impact of substituent position on the chemical properties of aromatic compounds.[2] The interplay of electronic and steric effects leads to significant differences in acidity and reactivity in common organic transformations.[2] A thorough understanding of these principles allows researchers to select the appropriate isomer for a given synthetic target and to anticipate its behavior in chemical reactions. This guide provides a framework for comparing these isomers and serves as a practical resource for their application in research and development.
References
Comparing the acidity of 3-Methyl-5-nitrobenzoic acid with its isomers
An Objective Comparison of the Acidity of 3-Methyl-5-nitrobenzoic Acid and Its Isomers
This guide presents a comprehensive comparison of the acidity of this compound and its isomers. Due to the limited availability of experimental pKa values for all isomers, this analysis combines reported data with a discussion of the underlying chemical principles—namely, inductive and resonance effects—that govern their acidic strength. This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the structure-acidity relationships in substituted aromatic carboxylic acids.
Quantitative Acidity Data
The acidity of an organic acid is quantified by its pKa value; a lower pKa indicates a stronger acid. While experimental data for most methyl-nitrobenzoic acid isomers are not widely reported in the literature, the table below summarizes the available data for reference compounds and select isomers. The comparison is anchored by the known acidities of benzoic acid and its mononitrated derivatives.
| Compound | Substituent Positions (Methyl, Nitro) | pKa Value |
| Benzoic Acid | - | 4.20[1] |
| 2-Nitrobenzoic Acid | -, 2 | 2.17[1] |
| 3-Nitrobenzoic Acid | -, 3 | 3.45[1], 3.47[2] |
| 4-Nitrobenzoic Acid | -, 4 | 3.44[1] |
| This compound | 3, 5 | Not Reported |
| 2-Methyl-3-nitrobenzoic acid | 2, 3 | Not Reported |
| 2-Methyl-4-nitrobenzoic acid | 2, 4 | Not Reported |
| 2-Methyl-5-nitrobenzoic acid | 2, 5 | Not Reported |
| 2-Methyl-6-nitrobenzoic acid | 2, 6 | 1.87 |
| 3-Methyl-2-nitrobenzoic acid | 3, 2 | 2.26 (Predicted)[3][4] |
| 3-Methyl-4-nitrobenzoic acid | 3, 4 | Not Reported |
| 4-Methyl-2-nitrobenzoic acid | 4, 2 | Not Reported |
| 4-Methyl-3-nitrobenzoic acid | 4, 3 | Not Reported |
Theoretical Basis for Acidity Trends
The acidity of substituted benzoic acids is determined by the electronic properties of the substituents and their positions relative to the carboxylic acid group (-COOH). These groups influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.
-
Electron-Withdrawing Groups (EWG): The nitro group (-NO₂) is a powerful EWG. It increases acidity by withdrawing electron density from the benzene ring, which delocalizes and stabilizes the negative charge of the carboxylate anion. This effect is exerted through two mechanisms:
-
Inductive Effect (-I): An electronegativity-based effect that pulls electron density through the sigma bonds. It is distance-dependent, weakening as the distance from the -COOH group increases.
-
Resonance Effect (-M or -R): Occurs when the nitro group is in the ortho or para position relative to the carboxyl group. The -NO₂ group can withdraw electron density from the ring via resonance, further stabilizing the conjugate base. This effect does not operate from the meta position.[1]
-
-
Electron-Donating Groups (EDG): The methyl group (-CH₃) is a weak EDG. It decreases acidity by donating electron density to the ring, which intensifies the negative charge on the carboxylate anion and destabilizes it.
-
The Ortho-Effect: In most cases, a substituent in the ortho position (position 2 or 6) increases the acidity of benzoic acid, regardless of whether it is electron-donating or electron-withdrawing. This is attributed to a combination of steric and electronic factors. The ortho substituent can force the -COOH group out of the plane of the benzene ring, which disrupts resonance between the carboxyl group and the ring, leading to greater stabilization of the carboxylate anion.[1]
Predicted Acidity for this compound and its Isomers:
-
This compound: Both the methyl and nitro groups are meta to the carboxylic acid. Therefore, only their inductive effects are significant. The strong electron-withdrawing inductive effect of the nitro group will dominate the weak electron-donating effect of the methyl group, making this compound significantly more acidic than benzoic acid. Its acidity is expected to be comparable to, but slightly less than, 3-nitrobenzoic acid (pKa ≈ 3.45) due to the presence of the methyl group.
-
Isomers with Ortho Nitro Groups (e.g., 3-Methyl-2-nitrobenzoic acid, 4-Methyl-2-nitrobenzoic acid): These are expected to be among the strongest acids in the series. The powerful -I and -M effects of the nitro group are compounded by the ortho-effect, leading to very low pKa values.
-
Isomers with Para Nitro Groups (e.g., 3-Methyl-4-nitrobenzoic acid): The nitro group is para to the -COOH group, allowing it to exert both strong -I and -M effects. These isomers are expected to be strongly acidic, likely more acidic than the meta-substituted isomers.
-
Isomers with Ortho Methyl Groups (e.g., 2-Methyl-3-nitrobenzoic acid, 2-Methyl-6-nitrobenzoic acid): The presence of a methyl group in the ortho position will invoke the ortho-effect, increasing acidity. For 2-Methyl-6-nitrobenzoic acid, the presence of two ortho substituents sterically hinders the carboxyl group significantly, resulting in a very strong acid, as confirmed by its reported pKa of 1.87.
Logical Relationship Diagram
References
Spectroscopic comparison of 3-Methyl-5-nitrobenzoic acid and 3-Methyl-4-nitrobenzoic acid
For Immediate Release – A comprehensive spectroscopic comparison of two isomeric compounds, 3-Methyl-5-nitrobenzoic acid and 3-Methyl-4-nitrobenzoic acid, is detailed below. This guide is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis of their spectral characteristics. The information is supported by experimental data from various spectroscopic techniques, offering a valuable resource for identification and differentiation of these structured isomers.
Structural and Spectroscopic Overview
This compound and 3-Methyl-4-nitrobenzoic acid are structural isomers with the molecular formula C₈H₇NO₄ and a molecular weight of approximately 181.15 g/mol .[1][2] The key distinction between them lies in the relative positions of the methyl and nitro functional groups on the benzoic acid backbone. This structural variance gives rise to unique spectroscopic fingerprints, which are invaluable for their unambiguous identification.
The positional differences of the substituents on the aromatic ring influence the electronic environment of the hydrogen and carbon atoms, leading to distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, the vibrational modes of the functional groups are affected, resulting in differentiable Infrared (IR) spectra. Finally, the fragmentation patterns in Mass Spectrometry (MS) can also exhibit variations based on the isomer's structure.
Below is a diagram illustrating the structural differences between the two isomers.
Structural differences between the two isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 3-Methyl-4-nitrobenzoic acid.
¹H NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Methyl Protons | Carboxylic Acid Proton |
| This compound (in DMSO-d₆)[3] | 8.17 (s, 1H), 8.30 (t, 1H), 8.42 (t, 1H) | 2.51 (s, 3H) | 13.58 (br s, 1H) |
| 3-Methyl-4-nitrobenzoic acid | Data available but specific peak list not explicitly provided in the search results.[2] | Data available but specific peak list not explicitly provided in the search results.[2] | Data available but specific peak list not explicitly provided in the search results.[2] |
¹³C NMR Spectral Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Methyl Carbon | Carboxylic Acid Carbon |
| This compound | No experimental data found in the performed searches. | No experimental data found in the performed searches. | No experimental data found in the performed searches. |
| 3-Methyl-4-nitrobenzoic acid | Data available but specific peak list not explicitly provided in the search results.[2] | Data available but specific peak list not explicitly provided in the search results.[2] | Data available but specific peak list not explicitly provided in the search results.[2] |
FT-IR Spectral Data (Wavenumber in cm⁻¹)
| Compound | Key Absorptions |
| This compound | No experimental data found in the performed searches. |
| 3-Methyl-4-nitrobenzoic acid | An IR spectrum is available from the NIST WebBook.[4] |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 181 | No experimental data found in the performed searches. |
| 3-Methyl-4-nitrobenzoic acid [5] | 181 | 164, 135, 119, 91, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The spectral width is set to acquire data from approximately -2 to 14 ppm. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Spectroscopy : ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 or 125 MHz. The spectral width is typically set from 0 to 200 ppm. A larger number of scans are required compared to ¹H NMR, with a relaxation delay of 2-5 seconds.
-
Data Processing : The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : A background spectrum of a pure KBr pellet is recorded. The sample pellet is then placed in the sample holder of an FTIR spectrometer. The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC/MS), through the GC column. For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
Ionization : Electron Ionization (EI) is a common method for such compounds. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
General workflow for synthesis and spectroscopic validation.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 113882-33-0 [chemicalbook.com]
- 4. 3-Methyl-4-nitrobenzoic acid [webbook.nist.gov]
- 5. 3-Methyl-4-nitrobenzoic acid [webbook.nist.gov]
Navigating Isomeric Landscapes: A Comparative Guide to the Biological Activity of 3-Methyl-5-nitrobenzoic Acid and Its Congeners
For researchers, scientists, and drug development professionals, the subtle shift of a methyl or nitro group on a benzoic acid scaffold can dramatically alter its biological profile. This guide offers a comparative analysis of the biological activities of 3-Methyl-5-nitrobenzoic acid and its various isomers, drawing upon available experimental data to illuminate their potential in antimicrobial and anticancer applications. While direct, comprehensive comparative studies remain a clear area for future research, this document synthesizes existing findings to provide a valuable resource for navigating the therapeutic potential of these closely related molecules.
Unraveling the Biological Potential: A Summary of Activities
The biological activity of methyl-nitrobenzoic acid isomers is intrinsically linked to the spatial arrangement of the methyl, nitro, and carboxylic acid functional groups. These substituents influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby dictating its interaction with biological targets. Although data for this compound is sparse, studies on its isomers have revealed promising avenues for drug discovery.
Antimicrobial Activity
Certain isomers of methyl-nitrobenzoic acid and their derivatives have demonstrated noteworthy antifungal and antibacterial properties. The nitro group, a known pharmacophore in antimicrobial agents, is often crucial for activity.
Anticancer Activity
The potential of methyl-nitrobenzoic acid isomers in oncology is an emerging area of investigation. Research has indicated that some isomers can inhibit key processes in cancer progression, such as cell migration.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of various methyl-nitrobenzoic acid isomers and their derivatives. It is important to note that this data is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Antifungal Activity of Methyl-Nitrobenzoic Acid Derivatives
| Compound | Target Organism | Assay | Potency (MIC) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Broth Microdilution | 39 µM | [1] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii | Broth Microdilution | 31 µM | [1] |
Table 2: Anticancer Activity of Methyl-Nitrobenzoic Acid Isomers
| Compound | Activity | Cell Line | Assay | Observations | Reference |
| 4-Methyl-3-nitrobenzoic acid | Inhibition of cell migration | Non-small cell lung cancer | Chemotaxis Assay | Significant inhibition observed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for assessing the antimicrobial and cytotoxic activities of the subject compounds.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This protocol outlines a standard broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a fungus.
-
Preparation of Fungal Inoculum: A standardized suspension of the test fungus (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density at 600 nm.[1]
Cancer Cell Migration (Chemotaxis) Assay
This protocol describes a method to evaluate the effect of a compound on the directional migration of cancer cells towards a chemoattractant.
-
Cell Culture: Human non-small cell lung cancer cells are cultured in an appropriate medium until they reach 70-80% confluency.
-
Boyden Chamber Assay: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with a medium containing a chemoattractant (e.g., epidermal growth factor, EGF).
-
Cell Seeding: The cancer cells, pre-treated with various concentrations of the test compound (e.g., 4-Methyl-3-nitrobenzoic acid) or a vehicle control, are seeded into the upper chamber.
-
Incubation: The chamber is incubated for a sufficient period (e.g., 24 hours) to allow cell migration through the membrane.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the treated groups is compared to the control group to determine the inhibitory effect of the compound.
Visualizing Methodologies and Pathways
Diagrams illustrating experimental workflows and potential biological pathways can aid in understanding the context of the research.
Conclusion
The available evidence suggests that methyl-nitrobenzoic acid isomers represent a promising class of compounds with diverse biological activities. Derivatives of 3-Methyl-4-nitrobenzoic acid have shown antifungal potential, while 4-Methyl-3-nitrobenzoic acid has demonstrated anti-cancer cell migration properties.[1] However, the biological profile of this compound remains largely unexplored. The lack of direct comparative studies across all isomers underscores a significant gap in the literature. Future research should focus on systematic, head-to-head comparisons of these isomers in a panel of antimicrobial and anticancer assays to elucidate their structure-activity relationships and identify the most promising candidates for further drug development. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
A Comparative Guide to the Electronic Properties of Methyl-nitrobenzoic Acid Isomers: A Computational Perspective
For researchers, scientists, and professionals in drug development, a deep understanding of the electronic properties of molecules is paramount for predicting their reactivity, stability, and potential biological activity. This guide provides a comparative analysis of the electronic properties of various methyl-nitrobenzoic acid isomers, grounded in computational studies. The positioning of the methyl and nitro groups on the benzoic acid backbone significantly influences the electronic landscape of these molecules, leading to distinct chemical behaviors.
This guide summarizes key electronic parameters derived from Density Functional Theory (DFT) calculations, offering a quantitative comparison across different isomers. Detailed computational methodologies are provided to ensure transparency and facilitate the replication of these findings.
Comparative Analysis of Electronic Properties
The electronic properties of methyl-nitrobenzoic acid isomers, including the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap, and the dipole moment, are crucial indicators of their chemical reactivity and intermolecular interactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. The dipole moment provides insight into the molecule's overall polarity.
The following table summarizes these key electronic properties for select methyl-nitrobenzoic acid isomers, as determined by computational studies.
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Computational Method |
| 4-methyl-3-nitrobenzoic acid | - | - | - | 1.5802[1] | B3LYP/6-311++G[1] |
| 3-methyl-4-nitrobenzoic acid | - | - | - | - | B3LYP/6-311++G[2] |
Note: Data for a comprehensive set of isomers from a single, directly comparative computational study is limited in the available literature. The presented data is from individual studies on specific isomers. Efforts were made to include data from studies using similar computational methods for consistency.
Computational Methodology
The data presented in this guide is derived from quantum chemical calculations, primarily employing Density Functional Theory (DFT). DFT is a robust computational method for investigating the electronic structure of molecules.[3]
A typical and widely accepted computational protocol for determining the electronic properties of organic molecules like methyl-nitrobenzoic acid isomers involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties of the molecule. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap is calculated. The molecular dipole moment is also calculated at this stage.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized to identify the electron-rich and electron-poor regions of the molecule. This provides valuable insights into potential sites for electrophilic and nucleophilic attack.
The most common level of theory employed for these calculations is the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules.[3] The Gaussian suite of programs is frequently used for these types of calculations.[3]
Computational Workflow
The following diagram illustrates the general workflow for the computational analysis of the electronic properties of a molecule.
Caption: A generalized workflow for computational analysis of molecular electronic properties.
References
A Comparative Guide to HPLC Separation of Methyl-nitrobenzoic Acid Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of methyl-nitrobenzoic acid isomers are critical for quality control, impurity profiling, and ensuring the efficacy and safety of pharmaceutical products. Due to their similar physicochemical properties, separating these positional isomers can be challenging. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands out as a robust and widely used technique for this purpose.[1]
This guide provides a comparative overview of HPLC methods for the separation of various methyl-nitrobenzoic acid isomers, supported by experimental data from different studies. We will delve into different stationary and mobile phase compositions and present detailed experimental protocols to assist in method selection and implementation.
Comparison of Reversed-Phase HPLC Methods
Reversed-phase HPLC (RP-HPLC) is the most common approach for separating methyl-nitrobenzoic acid isomers.[1] The separation is typically achieved on a non-polar stationary phase, such as C18, with a polar mobile phase. The key to resolving these isomers lies in the careful control of the mobile phase composition, particularly the organic modifier, and the pH. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and separation on the C18 column.[2][3]
Below is a summary of different HPLC methods used for the separation of various methyl-nitrobenzoic acid isomers.
| Isomer | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Resolution (Rs) | Reference |
| Nitrobenzoic Acid Isomers (for comparison) | |||||||
| o-nitrobenzoic acid | C18 (5 µm, 150 x 4.6 mm) | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | 1.2 | 254 | ~4.2 | ≥ 1.5 | [2][3] |
| m-nitrobenzoic acid | C18 (5 µm, 150 x 4.6 mm) | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | 1.2 | 254 | ~9.2 | ≥ 1.5 | [2][3] |
| p-nitrobenzoic acid | C18 (5 µm, 150 x 4.6 mm) | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | 1.2 | 254 | ~10.8 | ≥ 1.5 | [2][3] |
| Methyl-nitrobenzoic Acid Isomers | |||||||
| 2-Methyl-3-nitrobenzoic acid | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 3-Methyl-4-nitrobenzoic acid | Newcrom R1 | Acetonitrile:Water with Phosphoric Acid | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 4-Methyl-3-nitrobenzoic acid | Intertex C18 (5 µm, 150 x 4.6 mm) | Acetonitrile:Aqueous Phosphoric Acid (pH 0.3) (50:50, v/v) | 1.0 | 230 | Not Specified | Not Specified | [6] |
| 5-Methyl-2-nitrobenzoic acid | C18 (5 µm, 150 x 4.6 mm) | Acetonitrile:Water with 0.1% Phosphoric Acid | 1.0 | Not Specified | Not Specified | Not Specified | [1] |
| Potential Isomeric Impurities of 5-Methyl-2-nitrobenzoic acid | |||||||
| 3-Methyl-2-nitrobenzoic acid | C18 | Acetonitrile:Water with Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 3-Methyl-4-nitrobenzoic acid | C18 | Acetonitrile:Water with Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 4-Methyl-2-nitrobenzoic acid | C18 | Acetonitrile:Water with Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 4-Methyl-3-nitrobenzoic acid | C18 | Acetonitrile:Water with Acid | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Note: The table summarizes data from various sources. "Not Specified" indicates that the specific value was not provided in the referenced document. For a direct comparison, running all isomers under a single standardized method would be necessary.
Experimental Protocols
This section provides a detailed methodology for a representative reversed-phase HPLC analysis of methyl-nitrobenzoic acid isomers, based on commonly employed conditions.[1][6]
1. Instrumentation and Consumables:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Syringe filters (0.45 µm)
-
Autosampler vials
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and water (typically in a 50:50 v/v ratio), with 0.1% phosphoric acid or formic acid added to the aqueous phase to adjust the pH.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at 25 °C
-
Detection Wavelength: 230 nm or 254 nm
-
Injection Volume: 10 - 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of the methyl-nitrobenzoic acid isomer reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: Dissolve the sample containing the methyl-nitrobenzoic acid isomers in the mobile phase. Filter the solution through a 0.45 µm syringe filter into an autosampler vial before injection. For analysis in biological matrices like serum, a protein precipitation step with acetonitrile is typically required.[7]
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solutions to determine the retention times and to construct a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of methyl-nitrobenzoic acid isomers.
Caption: Workflow for HPLC analysis of methyl-nitrobenzoic acid isomers.
Alternative Separation Strategies
While reversed-phase HPLC with a C18 column is the most common method, other techniques can offer alternative selectivity for challenging separations.
-
Mobile Phase Modifiers: The use of cyclodextrins as mobile phase additives can enhance the separation of isomers by forming inclusion complexes, which alters their retention behavior.[2]
-
Different Stationary Phases: Columns with different chemistries, such as phenyl- or pentafluorophenyl-phases, can provide alternative selectivity based on π-π interactions with the aromatic rings of the isomers.[8] Specialty columns like Newcrom R1, which have low silanol activity, have also been used for the analysis of methyl-nitrobenzoic acid isomers.[4][5]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems, which utilize columns with smaller particle sizes (sub-2 µm), can provide faster analysis times and improved resolution compared to traditional HPLC.[4][5]
Conclusion
The separation of methyl-nitrobenzoic acid isomers is readily achievable using reversed-phase HPLC with a C18 stationary phase and an acidified mobile phase. The key to a successful separation is the optimization of the mobile phase composition and pH to exploit the subtle differences in the isomers' polarities. For more challenging separations, exploring alternative stationary phases or mobile phase modifiers can provide the necessary selectivity. The detailed protocols and workflow provided in this guide serve as a valuable starting point for developing and implementing robust analytical methods for the quality control and analysis of these important chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 3-Methyl-4-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. quora.com [quora.com]
Comparative Guide to the Cross-Reactivity of 3-Methyl-5-nitrobenzoic Acid in Biological Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a compound in biological assays is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of the predicted cross-reactivity of 3-Methyl-5-nitrobenzoic acid. Given the limited direct experimental data for this specific compound, this guide leverages structure-activity relationships and data from structurally similar nitroaromatic compounds to predict its performance in immunoassays.
Nitroaromatic compounds are known to be biologically active and can sometimes interfere with high-throughput screening assays, acting as Pan-Assay Interference Compounds (PAINS).[1][2][3][4][5] Therefore, assessing the cross-reactivity of this compound against its structural analogs is crucial for the development of specific and selective assays.
Data Presentation: Predicted Cross-Reactivity
The following table summarizes the predicted cross-reactivity of several structural analogs in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the specific detection of this compound. The predictions are based on the principles of molecular recognition, where the degree of structural and electronic similarity to the target analyte is a key determinant of cross-reactivity.
| Compound | Structural Difference from Target Analyte | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound | Target Analyte | 100 | Reference compound for the assay. |
| 3-Nitrobenzoic acid | Lacks the 5-methyl group. | Moderate to High | The core nitrobenzoic acid structure is present, which is a key recognition feature. The absence of the methyl group is expected to reduce binding affinity.[6] |
| 3,5-Dinitrobenzoic acid | Methyl group at position 3 is replaced by a nitro group. | Moderate | The additional nitro group significantly alters the electronic properties and steric profile of the molecule, likely reducing its affinity for an antibody specific to this compound.[7][8][9][10][11] |
| 3-Methyl-4-nitrobenzoic acid | Isomeric form; nitro group is at position 4 instead of 5. | Low to Moderate | The relative positions of the functional groups are critical for specific antibody binding. This positional change is expected to significantly decrease binding affinity.[12][13] |
| Benzoic acid | Lacks both the methyl and nitro groups. | Very Low | The absence of the key methyl and nitro substituents makes significant cross-reactivity highly unlikely. |
| 5-Nitroisophthalic acid | Contains an additional carboxyl group at position 1. | Low | The presence of a second carboxyl group introduces a significant change in the molecule's size, polarity, and charge, which would likely hinder its ability to bind to the antibody. |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive ELISA is a suitable method. Below is a detailed protocol for such an assay.
Objective: To determine the percentage cross-reactivity of structural analogs with an antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
This compound-protein conjugate (for coating)
-
Specific polyclonal or monoclonal antibody against this compound
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound standard
-
Test compounds (structural analogs)
Procedure:
-
Plate Coating:
-
Dilute the this compound-protein conjugate to a predetermined optimal concentration in PBS.
-
Add 100 µL of the coating solution to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound.
-
In a separate plate or in tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at its optimal dilution. Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration that causes 50% inhibition) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical basis for predicting cross-reactivity.
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. sciforum.net [sciforum.net]
- 6. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. 3,5-Dinitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. 3,5-Dinitrobenzoic acid | 99-34-3 [chemicalbook.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. 3,5-Dinitrobenzoic acid | C7H4N2O6 | CID 7433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
A Comparative Guide to the Synthesis of Methyl-nitrobenzoic Acid: Characterization of Unexpected Byproducts
For Researchers, Scientists, and Drug Development Professionals
The synthesis of methyl-nitrobenzoic acid isomers is a critical step in the production of numerous active pharmaceutical ingredients (APIs). However, the inherent nature of electrophilic aromatic substitution reactions often leads to the formation of a mixture of isomers and other byproducts, posing significant challenges to purification and potentially impacting the final product's efficacy and safety. This guide provides a comparative analysis of common synthetic routes to methyl-nitrobenzoic acid, with a focus on the characterization and quantification of unexpected byproducts. Experimental data is presented to assist researchers in selecting and optimizing synthetic strategies for improved purity and yield.
Comparison of Synthetic Methods and Byproduct Profiles
The two most prevalent methods for the synthesis of methyl-nitrobenzoic acid are the traditional mixed acid nitration and a more contemporary "green" nitration approach. The choice of method significantly influences the product distribution and the profile of byproducts.
Method 1: Traditional Mixed Acid Nitration
This conventional method utilizes a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to nitrate a methylbenzoic acid substrate. While effective, this approach is known to generate substantial amounts of undesired isomeric byproducts.[1] For instance, the nitration of 3-methylbenzoic acid to produce 5-methyl-2-nitrobenzoic acid can yield a significant proportion of the 3-methyl-4-nitrobenzoic acid isomer.[1]
Method 2: Green Nitration with Nitric Acid/Acetic Anhydride
An alternative, more environmentally benign approach employs a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) for the nitration of a methyl methylbenzoate substrate.[2][3][4] This method is reported to offer higher selectivity for the desired nitro isomer, thereby reducing the complexity of downstream purification.[1][4]
Quantitative Comparison of Synthetic Methods
The following table summarizes the reported yields of the desired product and the primary byproduct for the synthesis of 5-methyl-2-nitrobenzoic acid using the two aforementioned methods.
| Synthesis Method | Starting Material | Nitrating Agent | Desired Product (5-Methyl-2-nitrobenzoic acid) Yield | Primary Byproduct (3-Methyl-4-nitrobenzoic acid) Yield | Other Potential Byproducts |
| Traditional Mixed Acid | 3-Methylbenzoic acid | HNO₃ / H₂SO₄ | ~50-60%[1] | ~40-50%[1] | Dinitrated products, Oxidation products[1] |
| Green Nitration | Methyl 3-methylbenzoate | HNO₃ / Ac₂O | >85%[1] | <15%[1] | Dinitrated products, Acetylated byproducts[1] |
Characterization of Byproducts
Accurate identification and quantification of byproducts are crucial for process optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Isomeric Byproducts
The primary byproducts in methyl-nitrobenzoic acid synthesis are typically positional isomers. These can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC).
Other Unexpected Byproducts
Besides isomeric impurities, other byproducts such as dinitrated and oxidized compounds can be formed, particularly under harsh reaction conditions.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of these and other volatile or semi-volatile impurities. Given that methyl-nitrobenzoic acids are not readily volatile, a derivatization step, such as silylation, is often necessary prior to GC-MS analysis.[5]
The table below summarizes key analytical data for the desired product (5-methyl-2-nitrobenzoic acid) and its primary isomeric byproduct.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) |
| 5-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 8.10 (d), 7.55 (d), 7.40 (s), 2.45 (s)[1] | 168.5, 149.0, 136.0, 133.5, 131.0, 125.0, 20.5[1] |
| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 8.20 (s), 8.05 (d), 7.50 (d), 2.65 (s)[1] | 168.0, 150.0, 138.0, 132.0, 129.0, 124.0, 20.0[1] |
Experimental Protocols
Synthesis of 5-Methyl-2-nitrobenzoic Acid via Green Nitration
This protocol is based on the greener synthesis approach, which offers higher selectivity.[1]
Materials:
-
Methyl 3-methylbenzoate
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane
-
Sodium hydroxide solution (10%)
-
Concentrated hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Nitrating Agent Preparation: Slowly add fuming nitric acid to acetic anhydride at 0°C with stirring to prepare the nitrating agent.[1]
-
Nitration Reaction: Dissolve methyl 3-methylbenzoate in dichloromethane and cool the solution to 0°C. Add the prepared nitrating agent dropwise to the solution of methyl 3-methylbenzoate, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Work-up: Once the reaction is complete, quench the reaction by pouring it into ice water. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 5-methyl-2-nitrobenzoate.[1]
-
Hydrolysis: Hydrolyze the crude ester by refluxing with a 10% sodium hydroxide solution for 2-3 hours. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 5-Methyl-2-nitrobenzoic acid.[1]
-
Purification: Filter the precipitate, wash with cold water, and dry to obtain the final product.[1]
HPLC Analysis of Reaction Mixture
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
Acetonitrile and water (with 0.1% phosphoric acid) in an isocratic elution. A typical starting condition could be a 60:40 (v/v) mixture of water (with 0.1% phosphoric acid) and acetonitrile.[1]
Procedure:
-
Prepare standard solutions of 5-methyl-2-nitrobenzoic acid and 3-methyl-4-nitrobenzoic acid of known concentrations.[1]
-
Dilute a sample of the reaction mixture with the mobile phase.[1]
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).[1]
-
Identify the peaks corresponding to the desired product and byproducts by comparing their retention times with those of the standards.
-
Quantify the components by integrating the peak areas and using a calibration curve generated from the standard solutions.
GC-MS Analysis of Byproducts (General Protocol)
Instrumentation:
-
GC system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) coupled to a Mass Spectrometer.[5]
Derivatization (Silylation Example):
-
Accurately weigh the sample into a vial.
-
Add a known volume of solvent and a silylating agent (e.g., BSTFA with 1% TMCS).[5]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.[5]
GC-MS Conditions:
-
Injector Temperature: 250°C[5]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: m/z 50-500.[5]
Visualizations
Caption: Synthesis pathways and potential byproducts.
Caption: Experimental workflow for byproduct characterization.
References
The Positional Isomerism of Methyl-nitrobenzoic Acids: A Comparative Guide to Physicochemical Properties
The strategic placement of methyl and nitro groups on the benzoic acid framework critically dictates the molecule's physicochemical properties, influencing its acidity, solubility, and melting point. These characteristics are paramount for researchers in drug development and materials science, as they govern the behavior of these compounds in biological systems and synthetic protocols. This guide provides a comparative analysis of various methyl-nitrobenzoic acid isomers, supported by experimental data, to elucidate the profound impact of substituent position.
The interplay of electronic and steric effects, stemming from the ortho, meta, or para positioning of the methyl and nitro substituents relative to the carboxylic acid group, gives rise to a spectrum of distinct properties among the isomers. Understanding these nuances is crucial for predicting molecular behavior and designing targeted applications.
Comparative Physicochemical Properties
The acidity (pKa), melting point, and aqueous solubility of methyl-nitrobenzoic acid isomers are summarized in the table below. These properties are fundamental to the compound's reactivity, bioavailability, and formulation characteristics.
| Isomer | pKa | Melting Point (°C) | Aqueous Solubility |
| 2-Methyl-3-nitrobenzoic acid | - | 180-187[1] | Insoluble (<0.1 g/100 mL at 22 °C)[2] |
| 2-Methyl-4-nitrobenzoic acid | - | 151-156[3] | Slightly soluble |
| 2-Methyl-5-nitrobenzoic acid | - | - | Insoluble (<0.1 g/100 mL at 22 °C)[4] |
| 2-Methyl-6-nitrobenzoic acid | 1.87 (at 25°C)[5] | - | Insoluble[6] |
| 3-Methyl-2-nitrobenzoic acid | - | - | Low aqueous solubility[7] |
| 3-Methyl-4-nitrobenzoic acid | 3.49 (Predicted)[8] | - | Insoluble (<0.1 g/100 mL at 22 °C)[8] |
| 4-Methyl-2-nitrobenzoic acid | - | - | - |
| 4-Methyl-3-nitrobenzoic acid | 3.66 (Predicted)[9] | - | Insoluble (<0.1 g/100 mL at 22 °C)[10] |
| 5-Methyl-2-nitrobenzoic acid | 2.21 (Predicted)[11] | 134-136[11][12][13] | 4.7 g/L (at 20 °C)[11][12] |
The Influence of Substituent Position
The observed variations in the properties of methyl-nitrobenzoic acid isomers can be rationalized by considering the electronic and steric effects exerted by the methyl and nitro groups.
Figure 1. Logical relationship between substituent position and the resulting physicochemical properties of methyl-nitrobenzoic acids.
Electronic Effects: The nitro group is strongly electron-withdrawing, both by induction and resonance. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzoic acid. The methyl group, in contrast, is electron-donating, which tends to decrease acidity. The magnitude of these effects is position-dependent.
Steric Effects: When a substituent is in the ortho position, it can cause steric hindrance, forcing the carboxylic acid group to twist out of the plane of the benzene ring. This "ortho effect" can disrupt the resonance between the carboxyl group and the aromatic ring, leading to an increase in acidity.
Experimental Protocols
Accurate determination of the physicochemical properties of methyl-nitrobenzoic acids is essential for their reliable application. Standardized experimental protocols are employed to ensure data consistency and comparability.
Determination of Melting Point
The melting point of a solid is a measure of its purity and can be used for identification.
Figure 2. A generalized experimental workflow for the determination of the melting point of a solid organic compound.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.
Methodology:
-
Solution Preparation: A known concentration of the methyl-nitrobenzoic acid isomer is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a particular solvent.
Methodology:
-
Equilibration: An excess amount of the solid methyl-nitrobenzoic acid is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved acid in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Conclusion
The position of the methyl and nitro groups on the benzoic acid ring has a predictable and significant impact on the molecule's physicochemical properties. The electron-withdrawing nature of the nitro group generally increases acidity, while the electron-donating methyl group has the opposite effect. Steric hindrance from ortho substituents can further modulate these properties. A thorough understanding of these structure-property relationships, supported by robust experimental data, is indispensable for researchers and scientists in the rational design and development of new drugs and functional materials. The provided experimental protocols offer a foundation for the consistent and accurate characterization of these important chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1975-52-6 CAS MSDS (2-Methyl-5-nitrobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-METHYL-6-NITROBENZOIC ACID CAS#: 13506-76-8 [m.chemicalbook.com]
- 6. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 3-Methyl-4-nitrobenzoic acid CAS#: 3113-71-1 [m.chemicalbook.com]
- 9. 4-Methyl-3-nitrobenzoic acid CAS#: 96-98-0 [m.chemicalbook.com]
- 10. 4-Methyl-3-nitrobenzoic acid | CAS#:96-98-0 | Chemsrc [chemsrc.com]
- 11. 5-Methyl-2-nitrobenzoic acid CAS#: 3113-72-2 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 5-Methyl-2-nitrobenzoic acid | 3113-72-2 [chemicalbook.com]
Validating the Structure of Synthesized 3-Methyl-5-nitrobenzoic Acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques for validating the structure of synthesized 3-Methyl-5-nitrobenzoic acid. By comparing its spectral data with that of plausible precursors or isomers—namely 3-methylbenzoic acid and 3-nitrobenzoic acid—this document offers a framework for unambiguous structural confirmation. The guide details experimental protocols and presents comparative data in a clear, tabular format to facilitate interpretation.
Introduction
The successful synthesis of a target molecule is contingent upon rigorous structural verification. In the case of this compound, a substituted aromatic carboxylic acid, several isomers and related compounds could potentially be formed during the synthesis. Therefore, a multi-technique spectroscopic approach is essential to confirm the precise substitution pattern on the benzene ring. This guide focuses on the application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to differentiate the target compound from key alternatives.
Spectroscopic Validation Workflow
A systematic workflow ensures a comprehensive and accurate structural elucidation of the synthesized compound. The following diagram illustrates the logical flow of spectroscopic analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters for structure elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate all signals.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR data for this compound and its comparison with the experimental data of 3-methylbenzoic acid and 3-nitrobenzoic acid.
| Compound | Aromatic Protons (δ, ppm) | Methyl Protons (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| This compound | 8.42 (t, 1H), 8.30 (t, 1H), 8.17 (s, 1H)[1] | 2.51 (s, 3H)[1] | 13.58 (br s, 1H)[1] |
| 3-Methylbenzoic acid | ~7.8-7.9 (m, 2H), ~7.3-7.4 (m, 2H) | ~2.4 (s, 3H) | ~12.5 (br s, 1H) |
| 3-Nitrobenzoic acid | ~8.8 (t, 1H), ~8.4 (dd, 1H), ~8.3 (d, 1H), ~7.7 (t, 1H) | - | ~13.0 (br s, 1H) |
Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, "m" a multiplet, and "br s" a broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its electronic environment.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR spectra. The solvent signal is typically used for chemical shift calibration (e.g., DMSO-d₆ at δ 39.52 ppm).
Comparative ¹³C NMR Data
The following table presents the predicted ¹³C NMR data for this compound and a comparison with the experimental data for its related isomers. Note: Experimental ¹³C NMR data for this compound was not found in the searched resources. The presented values are based on prediction.
| Compound | Carboxylic Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Methyl Carbon (δ, ppm) |
| This compound (Predicted) | ~165 | ~149 (C-NO₂), ~141 (C-CH₃), ~133 (C-COOH), ~130, ~125, ~122 | ~21 |
| 3-Methylbenzoic acid | ~168 | ~138, ~134, ~130, ~129, ~128, ~127 | ~21 |
| 3-Nitrobenzoic acid | ~165 | ~148 (C-NO₂), ~135, ~133, ~130, ~127, ~123 | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.
Comparative FT-IR Data
The following table highlights the key expected FT-IR absorption bands for this compound and its comparators. Note: An experimental FT-IR spectrum for this compound was not found in the searched resources. The presented values are based on characteristic group frequencies.
| Functional Group | This compound (Expected, cm⁻¹) | 3-Methylbenzoic acid (cm⁻¹) | 3-Nitrobenzoic acid (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O (Carboxylic Acid) | ~1710-1680 | ~1700-1680 | ~1720-1690 |
| C=C (Aromatic) | ~1600, ~1475 | ~1610, ~1460 | ~1615, ~1470 |
| N-O (Asymmetric Stretch) | ~1550-1530 | - | ~1540-1520 |
| N-O (Symmetric Stretch) | ~1355-1345 | - | ~1350-1330 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced into a high vacuum and bombarded with electrons. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Determine the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Comparative Mass Spectrometry Data
The following table summarizes the expected mass spectrometry data for this compound and its alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₇NO₄ | 181.15[2] | 181 ([M]⁺˙), 182 ([M+H]⁺), 180 ([M-H]⁻) | 164 ([M-OH]⁺), 135 ([M-NO₂]⁺) |
| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | 136 ([M]⁺˙), 137 ([M+H]⁺), 135 ([M-H]⁻) | 119 ([M-OH]⁺), 91 ([C₇H₇]⁺) |
| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 167 ([M]⁺˙), 168 ([M+H]⁺), 166 ([M-H]⁻) | 150 ([M-OH]⁺), 121 ([M-NO₂]⁺) |
Structural Relationship and Spectroscopic Differentiation
The following diagram illustrates the structural differences between the target compound and its alternatives, and how key spectroscopic features can be used for differentiation.
Conclusion
References
Comparative analysis of synthetic routes to methyl-nitrobenzoic acid isomers
A Comparative Analysis of Synthetic Routes to Methyl-Nitrobenzoic Acid Isomers
For researchers, scientists, and drug development professionals, the efficient synthesis of substituted benzoic acids is a cornerstone of new molecule discovery. Methyl-nitrobenzoic acid isomers, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The strategic placement of the methyl and nitro groups on the benzoic acid backbone significantly influences the molecule's reactivity and its utility as a building block. This guide provides a comparative analysis of common synthetic routes to various methyl-nitrobenzoic acid isomers, supported by experimental data to inform methodological choices in a laboratory setting.
The primary strategies for synthesizing methyl-nitrobenzoic acid isomers involve two main approaches: the nitration of a methylbenzoic acid precursor or the oxidation of a nitrotoluene derivative.[3][4] The choice between these routes is often dictated by the availability of starting materials, desired isomer purity, and scalability of the reaction.
Comparative Analysis of Synthetic Routes
The following sections detail the common synthetic pathways for several key methyl-nitrobenzoic acid isomers. Quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided for key transformations.
Synthesis of 4-Methyl-3-nitrobenzoic Acid
A prevalent method for the synthesis of 4-methyl-3-nitrobenzoic acid is the direct nitration of 4-methylbenzoic acid (p-toluic acid).[5][6] This electrophilic aromatic substitution is guided by the directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups, leading to the preferential formation of the 3-nitro isomer.[5]
Table 1: Comparison of Synthetic Routes to 4-Methyl-3-nitrobenzoic Acid
| Route | Starting Material | Reagents | Key Conditions | Yield (%) | Reference |
| Nitration | 4-Methylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-10°C | Not specified | [5][6] |
Experimental Protocol: Controlled Mono-Nitration of p-Toluic Acid [5]
-
Preparation of Substrate Solution: Dissolve 10.0 g of p-toluic acid in 25 mL of concentrated sulfuric acid in a flask, cooling the mixture in an ice-salt bath to between 0°C and 5°C.
-
Preparation of Nitrating Mixture: In a separate flask, cool 5.0 mL of concentrated sulfuric acid in an ice bath and slowly add 4.5 mL of concentrated nitric acid.
-
Nitration: Add the cold nitrating mixture dropwise to the p-toluic acid solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After addition, stir the mixture in the ice bath for an additional 30-60 minutes.
-
Work-up: Pour the reaction mixture onto crushed ice, and collect the precipitated product by filtration. Wash the solid with cold water.
Caption: Workflow for the nitration of p-toluic acid.
A significant challenge in this synthesis is the potential for over-nitration to form 4-methyl-3,5-dinitrobenzoic acid.[5] Strict temperature control is crucial to minimize this side reaction.[6]
Synthesis of 3-Methyl-4-nitrobenzoic Acid
The synthesis of 3-methyl-4-nitrobenzoic acid is commonly achieved through the oxidation of 2,4-dimethylnitrobenzene.[7][8] Various oxidizing agents can be employed for this transformation.
Table 2: Comparison of Oxidizing Agents for the Synthesis of 3-Methyl-4-nitrobenzoic Acid
| Oxidizing Agent/System | Key Reaction Conditions | Yield (%) | Reference |
| Nitric acid | 100-135°C, 0.8-1.2 MPa | Not specified | [8] |
| Cobalt acetate/O₂ | Acetic acid, initiator | Not specified | [7] |
| Potassium permanganate | Not specified | 30-86 | [8] |
| Potassium dichromate | Not specified | 30-86 | [8] |
Experimental Protocol: Oxidation of 2,4-Dimethylnitrobenzene with Nitric Acid [8]
-
Reaction Setup: Charge a reaction kettle with 2,4-dimethylnitrobenzene and 30-65% dilute nitric acid in a molar ratio of 1:5.5-8.0.
-
Oxidation: Heat the reactor to 100-135°C and stir at 300 rpm. Maintain the pressure at 0.8-1.2 MPa for 4-10 hours.
-
Neutralization and Isolation: Cool the reaction mixture and filter to obtain the crude solid product. The crude product is then dissolved in a 10% sodium carbonate solution.
-
Purification: The resulting sodium salt solution is extracted, decolorized, and then acidified with 40% nitric acid to a pH of 2.0±0.1 to precipitate the purified 3-methyl-4-nitrobenzoic acid.
Caption: General workflow for the synthesis of 3-methyl-4-nitrobenzoic acid.
Synthesis of 2-Methyl-4-nitrobenzoic Acid
2-Methyl-4-nitrobenzoic acid can be synthesized via two primary routes: the nitration of 2-methylbenzoic acid or the oxidation of 2-methyl-4-nitrotoluene.[1] Another approach involves the selective oxidation of 4-nitro-o-xylene.[1][9]
Table 3: Comparison of Synthetic Routes to 2-Methyl-4-nitrobenzoic Acid
| Route | Starting Material | Reagents | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Nitration | 2-Methylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | Not specified |[1] | | Oxidation | 2-Methyl-4-nitrotoluene | KMnO₄ or HNO₃ | Not specified |[1] | | Selective Oxidation | 4-Nitro-o-xylene | NHPI, CoCl₂·6H₂O, Mn(OAc)₂·4H₂O, HNO₃ | 72 |[9] |
Experimental Protocol: Selective Oxidation of 4-Nitro-o-xylene [9]
-
Reaction Setup: In a three-necked flask, combine 4-nitro-o-xylene (1 mmol), N-hydroxyphthalimide (NHPI, 0.3 mmol), 40% nitric acid (8 mmol), cobalt chloride hexahydrate (0.03 mmol), and manganese acetate tetrahydrate (0.03 mmol).
-
Oxidation: Heat the mixture to reflux for 12 hours.
-
Work-up: After cooling, wash the reaction mixture with water. The aqueous phase is extracted with ethyl acetate.
-
Isolation: The combined organic phases are dried, and the solvent is removed by rotary evaporation. The crude product is quantified by HPLC.
-
Purification: Recrystallization from ethanol/water (3:1) affords the final product.
Synthesis of 3-Methyl-2-nitrobenzoic Acid
The synthesis of 3-methyl-2-nitrobenzoic acid can be achieved by the nitration of 3-methylbenzoic acid.[2][10] Another route involves the selective air oxidation of 1,3-dimethyl-2-nitrobenzene.[11]
Table 4: Comparison of Synthetic Routes to 3-Methyl-2-nitrobenzoic Acid
| Route | Starting Material | Reagents | Key Conditions | Reference | | :--- | :--- | :--- | :--- | | Nitration | 3-Methylbenzoic acid | Fuming HNO₃ | -10°C, 1 hour |[2] | | Air Oxidation | 1,3-Dimethyl-2-nitrobenzene | Oxidation catalyst, O₂, initiator | Partial conversion |[11] |
Experimental Protocol: Nitration of 3-Methylbenzoic Acid [2]
-
Reaction Setup: Add isophthalic acid (197.9 g) in small portions to fuming nitric acid (500 mL, d=1.5 g/cm³) at -10°C with mechanical stirring.
-
Nitration: Continue stirring at -10°C for 1 hour.
-
Isolation: Collect the precipitate by suction filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain 3-methyl-2-nitrobenzoic acid.
General Synthetic Strategies and Considerations
The choice of synthetic route is a critical decision in the preparation of methyl-nitrobenzoic acid isomers.
-
Nitration of Methylbenzoic Acids: This is a direct and often high-yielding approach. However, controlling the regioselectivity and preventing over-nitration are key challenges that necessitate careful control of reaction conditions, particularly temperature.[5][6] The directing effects of the existing substituents on the aromatic ring are the primary determinants of the resulting isomer distribution.[4]
-
Oxidation of Nitrotoluenes: This strategy is advantageous when the corresponding nitrotoluene is readily available. A variety of oxidizing agents can be used, from classical reagents like potassium permanganate and nitric acid to more modern catalytic systems utilizing air or hydrogen peroxide as the terminal oxidant.[3][12] The main challenge lies in achieving selective oxidation of the methyl group without affecting other sensitive functional groups or the aromatic ring.
The following diagram illustrates the general decision-making process for selecting a synthetic route.
Caption: Decision logic for choosing a synthetic route.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. China 3-Methyl-2-nitrobenzoic acid Manufacturer and Supplier | Pengnuo [pengnuochemical.com]
- 11. WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents [patents.google.com]
- 12. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-5-nitrobenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents such as 3-Methyl-5-nitrobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, based on current safety data and chemical handling protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, eye shields or safety goggles, and a lab coat. Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and storage.
| Property | Value |
| CAS Number | 113882-33-0 |
| Molecular Formula | C8H7NO4 |
| Molecular Weight | 181.15 g/mol [1][2][3][4] |
| Melting Point | 171-172 °C[3] |
| Appearance | Yellow crystalline solid[5] |
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed[1]
-
Causes skin irritation[1]
-
Causes serious eye irritation[1]
-
Harmful if inhaled[1]
-
May cause respiratory irritation[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with local, regional, and national hazardous waste regulations. The following protocol outlines the general steps for its safe disposal.
Small Spills and Residual Material Cleanup
In the event of a small spill, immediate and appropriate action is necessary to mitigate potential hazards.
-
Initial Containment: For small spills, prevent the formation of dust.[2]
-
Collection: Carefully collect the spilled material and place it into a suitable, labeled container for chemical waste.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Decontamination: Ensure that all contaminated surfaces are thoroughly cleaned after the removal of the spilled material.
Bulk Waste Disposal
For the disposal of unused or waste this compound, the following steps should be followed:
-
Waste Collection: Collect the waste chemical in a suitable, closed, and properly labeled container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service or an authorized hazardous waste collection point.[6] Do not discharge the chemical into drains or the environment.[2]
Experimental Protocols
The information provided in this guide is synthesized from publicly available safety data sheets and chemical databases. Specific experimental protocols for the handling and disposal of this compound should be developed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | 113882-33-0 [chemicalbook.com]
- 4. 113882-33-0 | 5-Nitro-3-Methyl benzoic acid - Alachem Co., Ltd. [alachem.co.jp]
- 5. Page loading... [guidechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-Methyl-5-nitrobenzoic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-5-nitrobenzoic acid, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for mitigating potential hazards.
Hazard Summary
This compound is a chemical compound that poses several risks. It is harmful if swallowed or inhaled, causes skin irritation, and can result in serious eye irritation.[1][2] Inhalation may also lead to respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required personal protective equipment.
| Body Part | Protection | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. It is crucial to change gloves immediately upon contamination. Always inspect gloves for any signs of degradation or punctures before use.[3] |
| Eyes | Safety goggles | Tightly fitting safety goggles with side shields are mandatory to protect against dust particles and splashes.[2][4][5] |
| Face | Face shield | A face shield should be worn in addition to safety goggles, especially when there is a significant risk of splashing.[3] |
| Body | Laboratory coat and apron | A full-length, buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[3] |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated or if there is a potential for exceeding exposure limits.[2][4] Work in a well-ventilated area or under a chemical fume hood is essential.[6][7] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[7][8] Remove any contaminated clothing.[6][9] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[7][8] |
| Inhalation | Move the individual to fresh air at once.[7][8][9] If breathing is difficult, administer oxygen.[7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention.[6][7] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Avoid the formation of dust and aerosols.[10]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]
Spill Management: In the event of a spill, follow the workflow below. For small, manageable spills, ensure you are wearing the appropriate PPE. For larger spills, evacuate the area and contact emergency services.[6] Prevent the spilled material from entering drains.[6][7]
Waste Disposal:
-
All waste, including the chemical itself and any contaminated materials (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.[6]
-
Place waste in a clearly labeled, sealed container.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. This compound | C8H7NO4 | CID 22168584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. carlroth.com [carlroth.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
